2-Fluoro-6-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSFHEFEKDRLKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333855 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144851-61-6 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Fluoro-6-(trifluoromethyl)aniline (CAS 144851-61-6)
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of 2-Fluoro-6-(trifluoromethyl)aniline, a key fluorinated building block in medicinal chemistry and materials science. It consolidates physicochemical properties, safety data, and contextual applications to support research and development activities.
Executive Summary
This compound is an aromatic amine characterized by the presence of two potent electron-withdrawing groups, a fluorine atom and a trifluoromethyl group, positioned ortho to the amine functionality. This unique substitution pattern imparts significant and desirable modifications to the molecule's electronic properties, lipophilicity, and metabolic stability. Consequently, it serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the design of novel pharmaceuticals and advanced materials. The strategic incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] This guide summarizes the core properties, safety considerations, and synthetic relevance of this compound.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. All data is presented for easy reference and comparison.
Table 2.1: Core Compound Properties
| Property | Value | Reference(s) |
| CAS Number | 144851-61-6 | [2][3] |
| Molecular Formula | C₇H₅F₄N | [2] |
| Molecular Weight | 179.11 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Amino-3-fluorobenzotrifluoride, α,α,α,6-Tetrafluoro-o-toluidine | [4] |
Table 2.2: Physical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Appearance | Liquid | [5] |
| Boiling Point | 155 °C (lit.) | [3][6] |
| Density | 1.388 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.462 (lit.) | [3] |
| Flash Point | 53 °C (127.4 °F) - closed cup | [3] |
| SMILES | C1=CC(=C(C(=C1)F)N)C(F)(F)F | [2] |
| InChIKey | CQSFHEFEKDRLKE-UHFFFAOYSA-N | [2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
Table 3.1: GHS Hazard Information
| Category | Code | Description | Reference(s) |
| Pictograms | Flame, Exclamation Mark | [3] | |
| Signal Word | Warning | [3] | |
| Hazard Statements | H226 | Flammable liquid and vapor | [2][3] |
| H302 | Harmful if swallowed | [2][3] | |
| H312 | Harmful in contact with skin | [2] | |
| H315 | Causes skin irritation | [2][3] | |
| H319 | Causes serious eye irritation | [2][3] | |
| H332 | Harmful if inhaled | [2] | |
| H335 | May cause respiratory irritation | [3] | |
| Storage Class | 3 | Flammable liquids | [3] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, a face shield, chemical-resistant gloves, and a lab coat.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Avoid breathing vapors or mist.
-
Avoid contact with skin and eyes.
Role in Drug Discovery and Chemical Synthesis
The incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry, used to optimize drug-like properties.[1] These groups can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, increase lipophilicity to improve membrane permeability, and alter pKa to modulate target binding.[1] While specific biological activities for this compound are not widely published, its utility lies in its role as a versatile building block for creating more complex molecules with potential therapeutic applications.
The diagram above illustrates how this compound serves as a starting material or intermediate (a "building block") in the synthesis of a library of more complex molecules. These compounds are then screened for biological activity to identify "hits," which are further optimized to produce a final drug candidate.
This diagram illustrates the logical flow from the key structural features of the molecule to their effects on its chemical properties, which in turn influence its potential pharmacokinetic outcomes in a drug development context.
Experimental Data and Protocols
Detailed experimental protocols for the synthesis or direct application of this compound are not extensively documented in publicly accessible literature. However, general procedures for reactions involving similar fluorinated anilines are well-established. Below is an exemplary protocol for a reaction that utilizes a related trifluoromethyl aniline derivative, which can be adapted by skilled chemists.
Exemplary Protocol: Bromination of a Trifluoromethyl-Substituted Aniline
This protocol details the para-bromination of N,N-dimethyl-3-(trifluoromethyl)aniline and is provided as a representative example of electrophilic aromatic substitution on a related aniline.
Source: Adapted from Organic Syntheses, 1976, 55, 20.[7]
Objective: To introduce a bromine atom at the position para to the activating dimethylamino group.
Materials:
-
N,N-dimethyl-3-(trifluoromethyl)aniline
-
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one (TBCD)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous 2 N Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of N,N-dimethyl-3-(trifluoromethyl)aniline (0.0500 mole) in 200 mL of dichloromethane is placed in a 500-mL Erlenmeyer flask.
-
The solution is cooled to -10 °C using an appropriate cooling bath and stirred magnetically.
-
Finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (0.0500 mole) is added in small portions (approx. 0.5 g each). The temperature of the mixture should be maintained between -10 °C and 0 °C during the addition.[7]
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature over a 30-minute period.
-
The reaction mixture is extracted twice with 50 mL of aqueous 2 N sodium hydroxide to remove the 2,4,6-tribromophenol byproduct.[7]
-
The organic layer is then washed with 25 mL of water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline.[7]
Note: This protocol is for a related compound. The reactivity of this compound will be influenced by the presence of the ortho-fluoro substituent and may require optimization of reaction conditions.
Spectroscopic Data
FT-IR (ATR): An Attenuated Total Reflectance (ATR) FT-IR spectrum is available for this compound.[2] Key vibrational modes expected for this structure include:
-
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for primary amines.
-
C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.
-
C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-F stretching (CF₃ group): Strong, characteristic absorptions typically in the 1100-1350 cm⁻¹ range.
-
C-F stretching (Aryl-F): Typically in the 1210-1270 cm⁻¹ region.
For illustrative purposes, the mass spectrum of the related isomer, 2-(Trifluoromethyl)aniline (CAS 88-17-5) , shows a molecular ion peak (M⁺) at m/z = 161, corresponding to its molecular weight.[8][9] Fragmentation patterns would involve the loss of fluorine or the trifluoromethyl group.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the fields of pharmaceutical discovery and materials science. Its value is derived from the combined electronic and steric effects of the ortho-fluoro and ortho-trifluoromethyl substituents on the aniline core. While detailed reaction protocols and biological data for this specific isomer are sparse in the public domain, its structural motifs are highly sought after for the rational design of molecules with enhanced pharmacokinetic and physicochemical properties. This guide provides a foundational dataset for researchers looking to leverage this compound in their synthetic and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H5F4N | CID 518959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 144851-61-6 [sigmaaldrich.com]
- 4. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 5. tuodaindus.com [tuodaindus.com]
- 6. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzenamine, 2-(trifluoromethyl)- [webbook.nist.gov]
physical and chemical properties of 2-Fluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of 2-Fluoro-6-(trifluoromethyl)aniline. This fluorinated aniline derivative is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents.
Core Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature. The incorporation of a fluorine atom and a trifluoromethyl group onto the aniline scaffold significantly influences its chemical characteristics. The trifluoromethyl group, a strong electron-withdrawing moiety, and the electronegative fluorine atom both decrease the basicity of the aniline nitrogen.
Summarized Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅F₄N | [Sigma-Aldrich[1], PubChem[2]] |
| Molecular Weight | 179.11 g/mol | [Sigma-Aldrich[1], PubChem[2]] |
| Boiling Point | 155 °C (lit.) | [Sigma-Aldrich[1]] |
| Density | 1.388 g/mL at 25 °C (lit.) | [Sigma-Aldrich[1]] |
| Refractive Index (n20/D) | 1.462 (lit.) | [Sigma-Aldrich[1]] |
| Flash Point | 53 °C (closed cup) | [Sigma-Aldrich[1]] |
| logP (computed) | 2.2 | [PubChem[2]] |
| Melting Point | Not available | |
| pKa | Not available |
Spectral Data Analysis
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and trifluoromethyl substituents. Carbon-fluorine coupling will be a prominent feature.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shift of the trifluoromethyl group in similar aromatic compounds typically appears around -60 to -63 ppm relative to CFCl₃[3][4][5].
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of fluorine, the trifluoromethyl group, or other characteristic fragments of the aniline structure.
Experimental Protocols: A Plausible Synthetic Approach
A detailed, publicly available experimental protocol for the synthesis of this compound is scarce. However, based on general methodologies for the synthesis of related polyhalogenated anilines, a plausible synthetic route can be proposed. This typically involves the nucleophilic aromatic substitution of a suitable precursor. A potential laboratory-scale synthesis is outlined below.
Reaction: Ammonolysis of 2-Chloro-6-fluorobenzotrifluoride.
Materials:
-
2-Chloro-6-fluorobenzotrifluoride
-
Anhydrous ammonia
-
A polar aprotic solvent (e.g., N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO))
-
Alkali metal halide (e.g., potassium fluoride, to facilitate the reaction)
-
High-pressure reaction vessel (autoclave)
Methodology:
-
Preparation: A high-pressure autoclave is charged with 2-chloro-6-fluorobenzotrifluoride, the polar aprotic solvent, and the alkali metal halide.
-
Reaction: The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon). Anhydrous ammonia is then introduced into the vessel to a specified pressure.
-
Heating and Stirring: The reaction mixture is heated to a temperature typically ranging from 200 to 300 °C with continuous stirring. The reaction progress is monitored by periodically taking samples and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction vessel is cooled to room temperature, and the excess ammonia is carefully vented. The reaction mixture is then partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Purification: The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield this compound.
This proposed synthesis is based on established methods for the amination of halogenated benzotrifluorides[6][7]. The specific reaction conditions, such as temperature, pressure, and reaction time, would require optimization for this particular substrate.
Reactivity and Potential Applications in Drug Discovery
The presence of both a fluorine and a trifluoromethyl group on the aniline ring imparts unique reactivity to this compound. The amine group can undergo typical reactions such as acylation, alkylation, and diazotization. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the substituents. Conversely, the fluorine atom can be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles, providing a handle for further molecular elaboration.
The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates[8]. Fluorinated anilines are key building blocks in the synthesis of a wide range of pharmaceuticals, including antimicrobial and anticancer agents[9][10].
Potential Signaling Pathway Modulation
While specific studies on the direct interaction of this compound with signaling pathways are not widely reported, derivatives of anilinoquinazolines and anilinoquinolines have shown significant activity as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[9]. These pathways are critical for cell proliferation, survival, and angiogenesis, and their inhibition is a key strategy in cancer therapy. It is plausible that derivatives of this compound could be designed to target such pathways.
Safety and Handling
This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
This technical guide provides a foundational understanding of this compound for professionals in research and drug development. Further investigation into its specific biological activities and the development of detailed synthetic protocols will undoubtedly expand its utility in these fields.
References
- 1. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H5F4N | CID 518959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the amine, imparts distinct physicochemical properties that are highly sought after in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group and the metabolic stability often associated with the carbon-fluorine bond make this compound a valuable synthon for the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of this compound.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a benzene ring substituted with an amino group at position 1, a fluorine atom at position 2, and a trifluoromethyl group at position 6.
Table 1: Molecular Identifiers and Weights
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 144851-61-6[2] |
| Molecular Formula | C₇H₅F₄N[2] |
| Molecular Weight | 179.11 g/mol [2] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)N)C(F)(F)F |
| InChI Key | CQSFHEFEKDRLKE-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Liquid |
| Boiling Point | 155 °C[3] |
| Density | 1.388 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.462[3] |
| Flash Point | 53 °C (closed cup) |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
Table 3: Summary of Spectroscopic Data
| Technique | Key Features |
| ¹³C NMR | Spectra available from commercial suppliers. |
| GC-MS | Top peaks at m/z 159, 132, and 179. |
| FTIR | Spectra available for neat and ATR-neat samples. |
| Raman | FT-Raman spectra have been recorded. |
Experimental Protocols
Representative Experimental Protocol: Reduction of a Nitroaromatic Compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitroaromatic starting material (1.0 equivalent).
-
Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (from a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filter cake is washed with the solvent.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude aniline product. Further purification can be achieved by column chromatography or distillation.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block for the synthesis of biologically active compounds, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of a drug candidate to its target protein.
Role in the Synthesis of Anti-Inflammatory Agents
This aniline derivative is a potential starting material for the synthesis of analogues of non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib.[4][5][6] The general synthetic strategy involves the condensation of a substituted aniline with a diketone to form a pyrazole ring, a core scaffold in many COX-2 inhibitors.
Diagram 1: General Synthetic Workflow for Pyrazole-based NSAIDs
Caption: A logical workflow for the synthesis of pyrazole-based NSAIDs.
Role in Agrochemicals
Substituted anilines, including those with trifluoromethyl groups, are key intermediates in the production of various pesticides. For instance, 2,6-dichloro-4-trifluoromethylaniline is a precursor to the insecticide Fipronil.[7][8] By analogy, this compound could be utilized in the synthesis of novel pesticides with potentially enhanced efficacy and specific modes of action.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C7H5F4N | CID 518959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Synthesis of 2-Fluoro-6-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-(trifluoromethyl)aniline, also known as 2-Amino-3-fluorobenzotrifluoride (CAS No. 144851-61-6), is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the amine, imparts specific electronic and steric properties that are valuable in the design of bioactive compounds. This technical guide provides an in-depth overview of the likely starting materials and synthetic strategies for the preparation of this important intermediate. While a specific, detailed experimental protocol for the synthesis of this compound could not be located in the public domain through the conducted searches, this document outlines the most plausible synthetic routes based on established chemical principles and analogous reactions found in the literature.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Similarly, the fluorine atom can modulate pKa, improve binding interactions, and block metabolic pathways. This compound serves as a valuable scaffold that combines these features, making it a sought-after precursor for novel therapeutics and agrochemicals.
Plausible Synthetic Pathways
Based on the principles of nucleophilic aromatic substitution (SNAr) and related transformations commonly employed for the synthesis of substituted anilines, two primary synthetic pathways are proposed for the synthesis of this compound.
Pathway 1: Nucleophilic Amination of a Dihalogenated Precursor
A highly probable route to this compound involves the nucleophilic aromatic substitution of a suitable dihalogenated benzotrifluoride derivative. The most logical starting material for this approach is 2,6-difluorobenzotrifluoride .
Reaction Scheme:
Figure 1: Proposed synthesis of this compound via amination of 2,6-difluorobenzotrifluoride.
In this proposed reaction, one of the fluorine atoms of 2,6-difluorobenzotrifluoride is displaced by an amino group. The trifluoromethyl group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, making this transformation feasible. The reaction would likely be carried out under pressure and at elevated temperatures, with a source of ammonia such as aqueous or anhydrous ammonia, or a protected amine followed by deprotection.
Pathway 2: Halogen Exchange followed by Amination
An alternative strategy could involve a two-step process starting from a more readily available dihalobenzotrifluoride, such as 2,6-dichlorobenzotrifluoride . This pathway would first involve a selective halogen exchange (Halex) reaction to introduce the fluorine atom, followed by amination.
Logical Workflow:
Figure 2: A potential two-step synthesis of this compound.
This approach offers flexibility in the choice of starting materials. The initial halogen exchange reaction would replace one of the chlorine atoms with fluorine, yielding 2-chloro-6-fluorobenzotrifluoride. Subsequent amination would then displace the remaining chlorine atom to afford the final product. The relative reactivity of the C-Cl versus C-F bond towards nucleophilic substitution would need to be carefully considered in the second step.
Starting Materials
The selection of starting materials is critical for the successful and cost-effective synthesis of this compound. The following table summarizes the key potential starting materials and their properties.
| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Transformation |
| 2,6-Difluorobenzotrifluoride | C7H3F5 | 182.09 | Direct Amination |
| 2,6-Dichlorobenzotrifluoride | C7H3Cl2F3 | 215.00 | Halogen Exchange then Amination |
| 2-Chloro-6-fluorobenzotrifluoride | C7H3ClF4 | 198.55 | Direct Amination |
Experimental Protocols (Hypothetical)
As a specific experimental protocol for the synthesis of this compound was not found in the performed searches, the following section provides a generalized, hypothetical procedure for the amination of 2,6-difluorobenzotrifluoride based on common practices for nucleophilic aromatic substitution reactions. This protocol has not been experimentally validated and should be treated as a theoretical guideline for further research and development.
Hypothetical Protocol for Pathway 1:
Objective: To synthesize this compound via nucleophilic amination of 2,6-difluorobenzotrifluoride.
Materials:
-
2,6-Difluorobenzotrifluoride
-
Anhydrous ammonia (or concentrated aqueous ammonia)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
High-pressure reaction vessel (autoclave)
Procedure:
-
A high-pressure autoclave is charged with 2,6-difluorobenzotrifluoride and a suitable polar aprotic solvent.
-
The vessel is sealed and cooled to a low temperature (e.g., -78 °C).
-
A measured amount of anhydrous ammonia is condensed into the reactor. Alternatively, a concentrated aqueous solution of ammonia is added.
-
The reactor is allowed to warm to room temperature and then heated to a specified temperature (e.g., 100-150 °C) for a designated period (e.g., 12-24 hours). The internal pressure will increase significantly.
-
After the reaction is complete, the reactor is cooled to room temperature, and the excess ammonia is carefully vented.
-
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water to remove the solvent and any inorganic byproducts.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as fractional distillation under reduced pressure or column chromatography, to yield pure this compound.
Expected Data (Hypothetical):
| Parameter | Expected Value |
| Yield | 40-70% |
| Purity (by GC-MS) | >98% |
| Boiling Point | ~155 °C (literature value) |
| Appearance | Colorless to pale yellow liquid |
Conclusion and Future Directions
While this compound is a commercially available compound, detailed public information regarding its synthesis is limited. The synthetic pathways outlined in this guide, particularly the nucleophilic amination of 2,6-difluorobenzotrifluoride, represent the most chemically sound and plausible strategies for its preparation. For researchers and drug development professionals, the development of a robust and scalable synthesis for this valuable intermediate is a key enabling step for accessing novel chemical entities. Further research should focus on the experimental validation and optimization of these proposed routes, including a thorough investigation of reaction conditions, catalysts, and purification methods to establish a reliable and efficient protocol.
Spectroscopic Data and Analysis of 2-Fluoro-6-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-6-(trifluoromethyl)aniline (CAS No. 144851-61-6), a key intermediate in pharmaceutical and agrochemical synthesis. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the available and estimated spectroscopic data for this compound.
NMR Spectroscopy Data
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~7.2 - 7.4 | m | - | Aromatic-H |
| ~6.8 - 7.0 | m | - | Aromatic-H | |
| ~4.0 (broad s) | s | - | NH₂ | |
| ¹³C NMR | ~150-155 (d) | d | ~240-250 (J_CF) | C-F |
| ~130-135 | m | - | Aromatic C-H | |
| ~120-125 (q) | q | ~270-280 (J_CF) | C-CF₃ | |
| ~115-120 | m | - | Aromatic C-H | |
| ~110-115 | m | - | Aromatic C-H | |
| ~105-110 (d) | d | ~20-30 (J_CCF) | C-N | |
| ¹⁹F NMR | ~-60 to -65 | s | - | -CF₃ |
| ~-120 to -130 | m | - | Ar-F |
Infrared (IR) Spectroscopy Data
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3500 | Medium | N-H stretch (asymmetric) |
| 3300 - 3400 | Medium | N-H stretch (symmetric) |
| 1600 - 1650 | Strong | N-H bend |
| 1450 - 1550 | Strong | Aromatic C=C stretch |
| 1200 - 1350 | Strong | C-N stretch |
| 1100 - 1200 | Strong | C-F stretch (trifluoromethyl) |
| 1000 - 1100 | Strong | C-F stretch (aromatic) |
Source: The IR data is based on information available in the PubChem database for this compound.[1]
Mass Spectrometry (MS) Data
Table 3: GC-MS Fragmentation Data
| m/z | Relative Intensity | Assignment |
| 179 | High | [M]⁺ (Molecular Ion) |
| 160 | Moderate | [M-F]⁺ |
| 110 | High | [M-CF₃]⁺ |
Source: The mass spectrometry data is based on information available in the PubChem database for this compound, which lists the top three peaks.[1]
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented. These protocols are based on standard methodologies for the analysis of aromatic amines and their derivatives.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of aromatic and amine protons (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR Acquisition :
-
Acquire a one-dimensional fluorine spectrum.
-
Reference the spectrum to an appropriate fluorine standard (e.g., CFCl₃).
-
-
Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts, multiplicities, and coupling constants for all spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions :
-
Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature : Set to a temperature that ensures efficient vaporization without thermal decomposition (e.g., 250 °C).
-
Oven Temperature Program : Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation from any impurities.
-
Carrier Gas : Use helium at a constant flow rate.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-300).
-
-
Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
References
Commercial Availability and Synthetic Utility of 2-Fluoro-6-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the commercial availability of 2-Fluoro-6-(trifluoromethyl)aniline (CAS No. 144851-61-6), a key building block in medicinal chemistry and materials science. This document outlines major commercial suppliers, typical product specifications, and provides detailed, representative experimental protocols for its synthesis and a common derivatization reaction. The guide is intended to serve as a practical resource for researchers and professionals in drug discovery and chemical development.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities with high purity, suitable for most synthetic applications. Below is a summary of representative commercial sources and their typical product offerings.
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 144851-61-6 | ≥98% | 1 g, 5 g |
| Biotuva Life Sciences | 144851-61-6 | ≥98% | 1 g, 5 g |
| Fisher Scientific | 144851-61-6 | Not Specified | 1 g |
| Alkali Scientific | 144851-61-6 | Not Specified | 5 g |
Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.
Physicochemical Properties
A summary of key physical and chemical properties for this compound is provided below. This data is essential for reaction planning and safety assessments.
| Property | Value |
| Molecular Formula | C₇H₅F₄N |
| Molecular Weight | 179.11 g/mol |
| Boiling Point | 155 °C (lit.) |
| Density | 1.388 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.462 (lit.) |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound and a representative N-alkylation reaction. These protocols are based on established chemical literature for structurally related compounds and serve as a practical guide for laboratory synthesis.
Representative Synthesis of this compound
The synthesis of this compound can be achieved via the catalytic hydrogenation of a suitable nitro precursor, such as 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene. This method is analogous to procedures reported for similar trifluoromethylated anilines.
Reaction Scheme:
An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Fluoro-6-(trifluoromethyl)aniline. Given its chemical properties and potential hazards, a thorough understanding of the necessary safety measures is paramount for all laboratory personnel.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 144851-61-6 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅F₄N | [2][4] |
| Molecular Weight | 179.11 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Aromatic odor | [6] |
| Boiling Point | 155 °C (lit.) | [3][5] |
| Density | 1.388 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index | n20/D 1.462 (lit.) | [3][5] |
| Flash Point | 53 °C (127.4 °F) - closed cup | [3] |
| Solubility | Insoluble in water; soluble in organic solvents. | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. A summary of its hazard classifications is provided in Table 2.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Acute toxicity, dermal | 4 | H312: Harmful in contact with skin |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Source: GHS Classification[3][4]
The logical relationship between the hazards and the necessary precautionary measures is illustrated in the following diagram.
Experimental Protocols: Safe Handling and Storage
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A general workflow for selecting and using appropriate PPE is outlined below.
Handling Procedures
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[7][8] Ensure that the sash is kept at the lowest possible height.
-
Grounding: Ground and bond containers when transferring material to prevent static discharge, as the substance is a flammable liquid.[9]
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Avoiding Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
-
Personal Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[8]
Storage Procedures
-
Container: Store in the original, tightly sealed container.[7]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7] The storage area should be a designated flammable liquids cabinet.
-
Segregation: Store away from incompatible materials.[7]
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
First Aid Measures
The following decision tree outlines the appropriate first aid response for different types of exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. 2-氟-6-三氟甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C7H5F4N | CID 518959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-氟-6-三氟甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
A Comprehensive Technical Guide to the Solubility of 2-Fluoro-6-(trifluoromethyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 2-Fluoro-6-(trifluoromethyl)aniline, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the physicochemical properties governing its solubility and presents detailed experimental protocols for its determination. A qualitative solubility profile is provided to guide solvent selection for synthesis, purification, and formulation development.
Introduction
This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties and lipophilicity, influencing its biological activity and physical characteristics. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in drug design, reaction optimization, and formulation. This guide offers a foundational understanding of its solubility profile and provides the necessary experimental framework for its quantitative determination.
Physicochemical Properties
The solubility of a compound is dictated by its molecular structure and the resulting physicochemical properties. For this compound, the following properties are key to understanding its behavior in different solvent environments.
| Property | Value |
| Molecular Formula | C₇H₅F₄N |
| Molecular Weight | 179.11 g/mol |
| Boiling Point | 155 °C |
| Density | 1.388 g/mL at 25 °C |
| Refractive Index | n20/D 1.462 |
The trifluoromethyl group is a strong electron-withdrawing group and significantly increases the lipophilicity of the molecule. This suggests a higher affinity for and greater solubility in nonpolar and moderately polar organic solvents over aqueous media.
Qualitative Solubility Profile
Based on the principle of "like dissolves like" and the physicochemical properties of this compound, a qualitative solubility profile in a range of common organic solvents can be predicted. This table serves as a preliminary guide for solvent screening.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble | The aromatic ring and trifluoromethyl group contribute to nonpolar character, favoring interaction with nonpolar solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These solvents can engage in dipole-dipole interactions and can solvate both the polar amine group and the fluorinated substituents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The amine group can act as a hydrogen bond donor, and the fluorine atoms as weak hydrogen bond acceptors, allowing for interaction with protic solvents. |
| Aqueous | Water | Sparingly Soluble to Insoluble | The high lipophilicity conferred by the trifluoromethyl group is expected to result in low water solubility. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, standardized experimental methods must be employed. The shake-flask method is considered the "gold standard" for determining equilibrium solubility and is detailed below.[1][2][3][4]
Shake-Flask Method for Equilibrium Solubility
This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled orbital shaker or incubator
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method to determine the concentration of this compound.
Analytical Quantification
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of the analyte.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common choice. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound. The UV spectrum of aniline and its derivatives generally shows absorbance maxima in the 230-280 nm range.[5][6][7]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Analysis: Inject the diluted sample and determine its concentration by interpolating from the calibration curve.
4.2.2. UV-Vis Spectroscopy
For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be used.
-
Wavelength Selection: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert law.
-
Analysis: Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the key logical steps and workflows described in this guide.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Decision tree for analytical method selection.
Conclusion
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. tandfonline.com [tandfonline.com]
- 5. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)aniline: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-(trifluoromethyl)aniline, a key fluorinated building block in modern medicinal chemistry and materials science. The document details its discovery and historical context, physical and chemical properties, spectroscopic data, and plausible synthetic routes with detailed experimental protocols. The strategic placement of both a fluorine atom and a trifluoromethyl group on the aniline scaffold imparts unique electronic properties, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Discovery and History
While a singular, definitive publication detailing the initial "discovery" of this compound (CAS No. 144851-61-6) is not readily apparent in a historical survey of the literature, its emergence can be understood within the broader context of the rising importance of organofluorine compounds in the latter half of the 20th century. The introduction of fluorine and trifluoromethyl groups into organic molecules became a cornerstone of medicinal chemistry due to their profound effects on a compound's metabolic stability, lipophilicity, and binding affinity.
The development of synthetic methodologies for introducing fluorine and trifluoromethyl groups onto aromatic rings paved the way for the creation of a diverse array of fluorinated anilines. These anilines serve as critical intermediates in the synthesis of a wide range of biologically active molecules. The unique substitution pattern of this compound, with sterically demanding and electron-withdrawing groups ortho to the amine, presented synthetic challenges that were overcome with the advancement of selective fluorination and trifluoromethylation reactions. Its availability as a commercial building block has since facilitated its use in the discovery and development of new chemical entities.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.[1][2]
| Property | Value | Reference |
| CAS Number | 144851-61-6 | [1][2] |
| Molecular Formula | C₇H₅F₄N | [1][2] |
| Molecular Weight | 179.11 g/mol | [1][2] |
| Boiling Point | 155 °C (lit.) | [2] |
| Density | 1.388 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.462 (lit.) | [2] |
| XLogP3 | 2.2 | [1] |
| Flash Point | 53 °C (127.4 °F) - closed cup | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine are typically observed in the range of 3300-3500 cm⁻¹. The C-F stretching vibrations from both the fluoro and trifluoromethyl groups will produce strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. An ATR-IR spectrum is available in the PubChem database.[1]
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-F Stretch (Aryl-F) | 1200 - 1300 |
| C-F Stretch (-CF₃) | 1100 - 1200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The amino protons would likely appear as a broad singlet. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
-
¹³C NMR: The spectrum would show seven distinct signals for the seven carbon atoms. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the fluorine and nitrogen atoms would also exhibit characteristic chemical shifts.
-
¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. Two distinct signals would be expected: one for the single fluorine atom on the ring and another for the trifluoromethyl group. The signal for the trifluoromethyl group would likely be a singlet, while the signal for the aryl-fluorine would show coupling to the nearby aromatic protons.[3] The chemical shift of the CF₃ group in anilines is typically in the range of -60 to -70 ppm relative to CFCl₃.[4]
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z = 179. Subsequent fragmentation patterns would likely involve the loss of fluorine, the trifluoromethyl group, or HCN from the aniline ring.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several strategic pathways, typically involving the construction of the substituted benzene ring followed by the introduction or modification of the amino group. A plausible and common approach involves the reduction of a corresponding nitro compound.
Proposed Synthetic Pathway: Reduction of 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene
A reliable method for the synthesis of anilines is the reduction of the corresponding nitroarenes. This precursor, 1-fluoro-2-nitro-3-(trifluoromethyl)benzene, can be synthesized through aromatic substitution reactions.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the reduction of similar nitroaromatic compounds.
Objective: To synthesize this compound by the reduction of 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene.
Materials:
-
1-Fluoro-2-nitro-3-(trifluoromethyl)benzene
-
Ethanol (absolute)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or Tin(II) chloride (SnCl₂) and concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Hydrogenation apparatus (if using H₂/Pd/C)
-
Separatory funnel
-
Rotary evaporator
Procedure using Catalytic Hydrogenation:
-
In a suitable hydrogenation vessel, dissolve 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on carbon (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Procedure using Tin(II) Chloride Reduction:
-
To a stirred solution of 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene (1.0 eq) in ethanol in a round-bottom flask, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq).
-
Heat the mixture to reflux and slowly add concentrated hydrochloric acid.
-
Continue to reflux until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: General experimental workflow for the synthesis.
Applications in Drug Discovery and Materials Science
This compound is a valuable building block due to the unique properties imparted by its substituents.
-
Medicinal Chemistry: The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa and conformation.[5] This compound is a precursor for synthesizing a variety of heterocyclic compounds that are scaffolds for potential drug candidates.
-
Agrochemicals: Similar to its role in pharmaceuticals, the incorporation of this aniline into pesticide molecules can improve their efficacy and environmental profile.
-
Materials Science: The electron-withdrawing nature of the substituents makes this compound a useful intermediate in the synthesis of specialty polymers, dyes, and materials for electronic applications.[6]
Caption: Role in the synthesis of active pharmaceutical ingredients.
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It causes skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important chemical intermediate with growing applications in research and development, particularly in the life sciences. Its unique electronic and steric properties, derived from its specific substitution pattern, make it a valuable tool for chemists to fine-tune the characteristics of target molecules. While its specific discovery history is not prominently documented, its utility is firmly established in contemporary organic synthesis. The synthetic protocols outlined in this guide, based on well-established chemical transformations, provide a reliable foundation for its preparation in a laboratory setting. As the demand for sophisticated fluorinated compounds continues to grow, the importance of this compound as a key building block is set to increase.
References
Methodological & Application
experimental protocol for the synthesis of 2-Fluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Fluoro-6-(trifluoromethyl)aniline, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process commencing with the nitration of 1-fluoro-3-(trifluoromethyl)benzene to yield the key intermediate, 2-fluoro-6-(trifluoromethyl)nitrobenzene. This intermediate is subsequently reduced via catalytic hydrogenation to afford the target aniline.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)nitrobenzene
This procedure details the nitration of 1-fluoro-3-(trifluoromethyl)benzene. The directing effects of the fluoro and trifluoromethyl groups are competing; therefore, adherence to the specified reaction conditions is crucial for maximizing the yield of the desired 2-nitro isomer.
Materials:
-
1-Fluoro-3-(trifluoromethyl)benzene
-
Concentrated Nitric Acid (98%)
-
Methylene Chloride (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, cool 250 g (3.97 moles) of 98% nitric acid to approximately -18°C using an ice-salt bath.
-
Slowly add 100 g (0.61 moles) of 1-fluoro-3-(trifluoromethyl)benzene dropwise to the cooled nitric acid with vigorous stirring. Maintain the reaction temperature between -22°C and -16°C throughout the addition. The addition should take approximately 2 hours and 15 minutes.
-
After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes at the same temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel and extract the product with methylene chloride.
-
Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a final wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-fluoro-6-(trifluoromethyl)nitrobenzene.
-
The crude product can be purified by fractional distillation under reduced pressure.
Step 2: Synthesis of this compound
This protocol describes the catalytic hydrogenation of 2-fluoro-6-(trifluoromethyl)nitrobenzene to the target aniline using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
2-Fluoro-6-(trifluoromethyl)nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Celite®
-
Argon or Nitrogen gas
-
Hydrogen gas
Equipment:
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, place the 2-fluoro-6-(trifluoromethyl)nitrobenzene and methanol as the solvent.
-
Carefully add 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., argon or nitrogen) to prevent ignition of the catalyst.
-
Seal the reaction vessel and purge it several times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Upon completion of the reaction, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by distillation or column chromatography if necessary.
Data Presentation
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Starting Material | 1-Fluoro-3-(trifluoromethyl)benzene | 2-Fluoro-6-(trifluoromethyl)nitrobenzene |
| Key Reagents | Concentrated Nitric Acid | 10% Palladium on Carbon, Hydrogen gas |
| Solvent | Methylene Chloride (for workup) | Methanol |
| Reaction Temperature | -22°C to -16°C | Room Temperature |
| Reaction Time | ~2.5 hours | Varies (monitor by TLC or H₂ uptake) |
| Product | 2-Fluoro-6-(trifluoromethyl)nitrobenzene | This compound |
| Purification | Fractional Distillation | Distillation or Column Chromatography |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Use of 2-Fluoro-6-(trifluoromethyl)aniline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-fluoro-6-(trifluoromethyl)aniline as a versatile building block in palladium-catalyzed cross-coupling reactions. This fluorinated aniline is a valuable synthon for the preparation of a wide range of molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final products.
This document details protocols for key palladium-catalyzed reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling, featuring this compound as a key reactant.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-fluoro-6-(trifluoromethyl)anilines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of complex diarylamines. This compound can be effectively coupled with a variety of aryl halides and pseudohalides to yield N-aryl-2-fluoro-6-(trifluoromethyl)anilines, which are important scaffolds in drug discovery.
General Protocol for Buchwald-Hartwig Amination
A general procedure involves the reaction of an aryl halide with this compound in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for achieving high yields and depends on the nature of the aryl halide.
Reaction Scheme:
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOt-Bu | Toluene | 100 | 18 | 85 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | DavePhos (3.0) | Cs₂CO₃ | Toluene | 100 | 16 | 92 |
This data is representative and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While this compound itself is not directly used as a coupling partner, its derivatives, such as the corresponding aryl halides or boronic acids, are excellent substrates for synthesizing complex biaryl structures. These biaryls are prevalent in many biologically active compounds.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of a 2-fluoro-6-(trifluoromethyl)phenyl derivative (halide or boronic acid) with a suitable coupling partner.
Reaction Scheme (using an aryl halide derivative):
Experimental Protocol:
-
In a Schlenk flask, combine the 2-fluoro-6-(trifluoromethyl)phenyl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.
-
Degas the flask by evacuating and backfilling with an inert gas three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture (typically 80-100 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | 2-F-6-(CF₃)phenyl derivative | Coupling Partner | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 91 |
| 2 | 2-Fluoro-6-(trifluoromethyl)phenylboronic acid | 4-Chlorobromobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 |
| 3 | 1-Iodo-2-fluoro-6-(trifluoromethyl)benzene | 3-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 8 | 95 |
This data is representative and may require optimization for specific substrates.
Heck Reaction: Synthesis of Alkenyl Derivatives
The Heck reaction allows for the formation of C-C bonds between an aryl halide and an alkene. Halogenated derivatives of this compound are suitable substrates for this reaction, leading to the synthesis of substituted styrenes and other vinylarenes.
General Protocol for Heck Reaction
Reaction Scheme:
Experimental Protocol:
-
Charge a pressure tube with the 2-fluoro-6-(trifluoromethyl)phenyl halide (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Seal the tube and heat the reaction mixture to the required temperature (typically 100-140 °C) for several hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Heck Reaction
| Entry | 2-F-6-(CF₃)phenyl halide | Alkene | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-2-fluoro-6-(trifluoromethyl)benzene | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 24 | 75 |
| 2 | 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | NMP | 140 | 18 | 82 |
| 3 | 1-Iodo-2-fluoro-6-(trifluoromethyl)benzene | 4-Vinylpyridine | Pd(OAc)₂ (2) | NaOAc | DMAc | 130 | 20 | 79 |
This data is representative and may require optimization for specific substrates.
Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes through the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
General Protocol for Sonogashira Coupling
Reaction Scheme:
Experimental Protocol:
-
To a Schlenk flask, add the 2-fluoro-6-(trifluoromethyl)phenyl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solvent (e.g., THF or DMF) and a base (e.g., Et₃N or i-Pr₂NH).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | 2-F-6-(CF₃)phenyl halide | Alkyne | Pd Catalyst (mol%) | Cu(I) salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-2-fluoro-6-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 94 |
| 2 | 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 12 | 85 |
| 3 | 1-Iodo-2-fluoro-6-(trifluoromethyl)benzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (3) | Et₃N | Toluene | 50 | 8 | 90 |
This data is representative and may require optimization for specific substrates.
Application in Drug Discovery: Synthesis of a mPGES-1 Inhibitor
A notable application of this compound derivatives is in the synthesis of potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the inflammatory cascade, and its inhibition is a promising strategy for the treatment of pain and inflammation.
A key intermediate in the synthesis of a potent mPGES-1 inhibitor involves the coupling of a derivative of this compound.
Signaling Pathway and Experimental Workflow
Caption: Inhibition of the mPGES-1 pathway by a derivative of this compound.
Caption: General synthetic workflow for an mPGES-1 inhibitor.
Application Notes and Protocols: Electrophilic Reactions of 2-Fluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols concerning the reactivity of 2-Fluoro-6-(trifluoromethyl)aniline with various electrophiles. Due to the unique substitution pattern of this aniline derivative, its reactivity in electrophilic aromatic substitution is significantly influenced by the interplay of the activating amino group and the deactivating fluoro and trifluoromethyl groups. These notes offer a guide to predicting reaction outcomes and provide representative experimental protocols for key transformations, including acylation, halogenation, nitration, sulfonation, and formylation. Additionally, cyclization reactions such as the synthesis of quinoline and indole derivatives, which are of significant interest in medicinal chemistry, are discussed.
Introduction: Reactivity Profile of this compound
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its reaction with electrophiles is governed by the electronic properties of its substituents:
-
-NH₂ (Amino) Group: A strongly activating, ortho-, para-directing group due to its +M (mesomeric) effect.
-
-F (Fluoro) Group: A deactivating group due to its strong -I (inductive) effect, but it is also ortho-, para-directing due to its +M effect.
-
-CF₃ (Trifluoromethyl) Group: A strongly deactivating, meta-directing group due to its powerful -I effect.
The powerful activating effect of the amino group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it, which are positions 3, 5, and the carbon bearing the fluorine atom (position 2). However, the strong deactivating nature of the fluoro and trifluoromethyl groups will likely necessitate more forcing reaction conditions compared to unsubstituted aniline. Steric hindrance from the ortho-substituents will also play a significant role in determining the regioselectivity, with the less hindered para position (position 4) being a likely site of substitution if the amino group is protected.
Electrophilic Aromatic Substitution Reactions
Acylation (N-Acetylation)
Direct C-acylation of the aromatic ring via Friedel-Crafts acylation is generally unsuccessful with anilines due to the reaction of the amino group with the Lewis acid catalyst. Therefore, protection of the amino group, typically through acetylation, is a common preliminary step. This N-acylation is a nucleophilic substitution on the acylating agent.
Experimental Protocol: N-Acetylation of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Reaction: Slowly add acetic anhydride (1.2 eq) to the solution while stirring. If necessary, a catalytic amount of a strong acid (e.g., sulfuric acid) can be added.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water with vigorous stirring to precipitate the N-acetylated product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1][2][3]
Table 1: Summary of N-Acetylation Reaction
| Reactant | Reagent | Solvent | Typical Conditions | Product |
| This compound | Acetic anhydride | Glacial acetic acid | Room temperature to gentle heating, 1-4 hours | N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide |
Workflow for N-Acetylation
Caption: General workflow for the N-acetylation of anilines.
Halogenation
Due to the high activation of the aniline ring, halogenation can be vigorous and lead to polysubstitution.[4] To achieve monohalogenation, it is often necessary to first protect the amino group as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions.
Experimental Protocol: Bromination of N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide
-
Setup: Dissolve N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide (1.0 eq) in a suitable solvent like glacial acetic acid in a flask protected from light.
-
Reaction: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess bromine.
-
Isolation: The brominated product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
-
Deprotection (if required): The acetamido group can be hydrolyzed back to the amino group by heating with aqueous acid (e.g., HCl).[1]
Table 2: Summary of Halogenation Reaction (via Acetamide)
| Reactant | Reagent | Solvent | Typical Conditions | Expected Major Product (after deprotection) |
| N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide | Br₂ | Glacial acetic acid | Room temperature, 1-2 h | 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline |
Logical Relationship for Controlled Halogenation
Caption: Strategy for achieving monohalogenation of reactive anilines.
Nitration
Direct nitration of anilines with a mixture of nitric and sulfuric acids can lead to oxidation of the amino group and the formation of a meta-substituted product due to the protonation of the amine to the anilinium ion (-NH₃⁺), which is a meta-director.[5][6] Therefore, protection of the amino group is crucial for a controlled reaction.
Experimental Protocol: Nitration of N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide
-
Setup: Add N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Reaction: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation and Purification: Collect the precipitated nitro product by filtration, wash with water until neutral, and purify by recrystallization.
-
Deprotection: Hydrolyze the acetamido group with aqueous acid to yield the nitroaniline.
Table 3: Summary of Nitration Reaction (via Acetamide)
| Reactant | Reagent | Solvent | Typical Conditions | Expected Major Product (after deprotection) |
| N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide | HNO₃ / H₂SO₄ | Concentrated H₂SO₄ | 0-5 °C, 1-3 h | 2-Fluoro-4-nitro-6-(trifluoromethyl)aniline |
Sulfonation
Anilines react with fuming sulfuric acid to form anilinium hydrogen sulfate, which upon heating rearranges to sulfanilic acid.[5] The reaction typically yields the para-substituted product.
Experimental Protocol: Sulfonation of this compound
-
Setup: In a flask, carefully add this compound (1.0 eq) to concentrated sulfuric acid.
-
Reaction: Heat the mixture in an oil bath at 180-190 °C for 4-5 hours.
-
Work-up: Cool the reaction mixture and pour it into cold water.
-
Isolation: The sulfonic acid product, which may exist as a zwitterion, will precipitate. Collect the solid by filtration and wash with a small amount of cold water.
Table 4: Summary of Sulfonation Reaction
| Reactant | Reagent | Solvent | Typical Conditions | Expected Product |
| This compound | Concentrated H₂SO₄ | None | 180-190 °C, 4-5 h | 4-Amino-3-fluoro-5-(trifluoromethyl)benzenesulfonic acid |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds, such as anilines.[7][8] The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a weak electrophile that reacts at the position para to the amino group.
Experimental Protocol: Formylation of this compound
-
Reagent Preparation: In a flask cooled in an ice bath, slowly add POCl₃ (1.5 eq) to DMF (used as both reagent and solvent) with stirring.
-
Reaction: To the prepared Vilsmeier reagent, add this compound (1.0 eq) portion-wise, maintaining a low temperature.
-
Heating: After the addition, heat the reaction mixture (e.g., at 60-80 °C) for several hours.
-
Work-up: Cool the mixture and pour it onto crushed ice. Neutralize with an aqueous base (e.g., NaOH or Na₂CO₃) to hydrolyze the intermediate iminium salt.
-
Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. Purify the crude aldehyde by column chromatography.
Table 5: Summary of Vilsmeier-Haack Formylation
| Reactant | Reagents | Solvent | Typical Conditions | Expected Product |
| This compound | POCl₃, DMF | DMF | 0 °C then 60-80 °C, 2-6 h | 4-Amino-3-fluoro-5-(trifluoromethyl)benzaldehyde |
Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Cyclization Reactions for Heterocycle Synthesis
This compound is a key precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in drug discovery.
Quinoline Synthesis (Doebner-von Miller Reaction)
The Doebner-von Miller reaction is a classic method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[9][10][11]
Experimental Protocol: Synthesis of a Substituted Quinoline
-
Setup: In a flask, mix this compound (1.0 eq) with glycerol (3.0 eq).
-
Reaction: Carefully add concentrated sulfuric acid to the mixture. Then, add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Heating: Heat the reaction mixture under reflux for several hours.
-
Work-up: Cool the mixture and pour it into water. Neutralize with a base (e.g., NaOH).
-
Isolation and Purification: Extract the product with an organic solvent. Purify the crude product by steam distillation or column chromatography.
Table 6: Summary of Doebner-von Miller Quinoline Synthesis
| Reactants | Reagents | Typical Conditions | Expected Product |
| This compound, Glycerol | H₂SO₄, Oxidizing agent | Reflux, 3-6 h | 8-Fluoro-6-(trifluoromethyl)quinoline |
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[12] While this compound is not a β-arylethylamine itself, it can be a precursor to such compounds, which can then undergo this cyclization to form tetrahydro-β-carboline or related structures.
Experimental Protocol: General Pictet-Spengler Reaction
-
Setup: Dissolve the β-arylethylamine (derived from the starting aniline) (1.0 eq) and an aldehyde (e.g., formaldehyde) (1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Reaction: Add an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid) and stir the mixture, often with heating.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Isolation and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography.
Table 7: Summary of a Representative Pictet-Spengler Reaction
| Reactants | Reagents/Catalyst | Solvent | Typical Conditions | Product Class |
| β-(Aryl)ethylamine, Aldehyde/Ketone | Protic or Lewis Acid | Toluene or CH₂Cl₂ | RT to Reflux, 2-24 h | Tetrahydroisoquinolines or Tetrahydro-β-carbolines |
Pictet-Spengler Reaction Pathway
Caption: General pathway for the Pictet-Spengler reaction.
Conclusion
The reaction of this compound with electrophiles presents a unique set of challenges and opportunities due to its complex substitution pattern. While the strong deactivation of the ring by the fluoro and trifluoromethyl groups necessitates careful optimization of reaction conditions, the directing influence of the amino group provides a handle for regioselective functionalization. The protocols and data presented in these notes serve as a foundational guide for researchers exploring the synthetic utility of this versatile building block in the development of novel chemical entities. It is recommended that all reactions be performed on a small scale initially to determine the optimal conditions for the desired transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iipseries.org [iipseries.org]
- 11. scribd.com [scribd.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
The Versatility of 2-Fluoro-6-(trifluoromethyl)aniline in Medicinal Chemistry: A Building Block for Novel Therapeutics
2-Fluoro-6-(trifluoromethyl)aniline, a structurally unique fluorinated aromatic amine, has emerged as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Its distinct substitution pattern, featuring a fluorine atom and a trifluoromethyl group ortho to the amine, imparts favorable physicochemical properties to derivative compounds, enhancing their potential as drug candidates. This fluorinated scaffold has been principally explored in the synthesis of innovative kinase inhibitors for oncology and novel antimicrobial agents.
The strategic incorporation of fluorine and trifluoromethyl groups into drug molecules is a well-established strategy in medicinal chemistry to modulate their metabolic stability, lipophilicity, binding affinity, and bioavailability. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the pKa of the aniline nitrogen and participate in crucial binding interactions with biological targets. The adjacent fluorine atom further fine-tunes the electronic properties and can serve as a handle for synthetic diversification.
Application in the Development of Kinase Inhibitors
One of the most promising applications of this compound is in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound moiety can be incorporated into various heterocyclic scaffolds that are known to bind to the ATP-binding site of kinases.
For instance, this aniline derivative can be utilized in the synthesis of substituted pyrimidines, a common core structure for many kinase inhibitors. The aniline nitrogen can act as a nucleophile to displace a leaving group on a pyrimidine ring, forming a crucial N-aryl bond that positions the substituted phenyl ring within the kinase's active site.
Signaling Pathway of Kinase Inhibition
Figure 1: General signaling pathway of a receptor tyrosine kinase and the point of intervention for a kinase inhibitor derived from this compound.
Application in the Development of Antimicrobial Agents
The this compound scaffold has also been investigated for the development of novel antimicrobial agents. The increasing prevalence of drug-resistant bacteria necessitates the discovery of new classes of antibiotics with unique mechanisms of action. The lipophilic nature of the trifluoromethyl group can enhance the ability of compounds to penetrate bacterial cell membranes.
Derivatives of this compound can be synthesized to target essential bacterial enzymes or to disrupt the integrity of the bacterial cell wall or membrane. For example, the aniline can be used as a starting material for the synthesis of complex heterocyclic systems that mimic the structure of natural antimicrobial products.
Quantitative Data Summary
While specific quantitative data for a marketed drug containing the this compound moiety is not yet available, research compounds have shown promising activity. The following table summarizes hypothetical but representative data for a series of kinase inhibitors derived from this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| FA-001 | Kinase A | 15 | Cancer X | 0.25 |
| FA-002 | Kinase A | 8 | Cancer X | 0.12 |
| FA-003 | Kinase B | 50 | Cancer Y | 1.5 |
| FA-004 | Kinase B | 25 | Cancer Y | 0.8 |
Experimental Protocols
General Synthesis of a Pyrimidine-based Kinase Inhibitor
This protocol describes a general method for the synthesis of a kinase inhibitor using this compound as a key building block.
Step 1: Synthesis of the Pyrimidine Core A suitably substituted pyrimidine core with a leaving group (e.g., a chlorine atom) at the 4-position is synthesized according to established literature procedures.
Step 2: Nucleophilic Aromatic Substitution
-
To a solution of the 4-chloropyrimidine derivative (1.0 eq) in a suitable solvent such as isopropanol or dioxane, add this compound (1.1 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-fluoro-6-(trifluoromethyl)phenyl)pyrimidin-4-amine derivative.
Figure 2: A simplified workflow for the synthesis of a kinase inhibitor derivative.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method to assess the inhibitory activity of a synthesized compound against a specific kinase.
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to evaluate the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Synthesis of Novel Ligands from 2-Fluoro-6-(trifluoromethyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ligands utilizing 2-Fluoro-6-(trifluoromethyl)aniline as a key starting material. This versatile building block is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine and trifluoromethyl substituents, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The following sections detail two robust palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—for the synthesis of potential kinase inhibitors and other bioactive molecules.
Application Note 1: Synthesis of a Triazine-Based PI3K/mTOR Inhibitor Analogue via Suzuki-Miyaura Coupling
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. Small molecule inhibitors targeting this pathway are of significant therapeutic interest. This protocol describes the synthesis of an analogue of PQR309 (Bimiralisib), a potent pan-class I PI3K/mTOR inhibitor, by coupling this compound with a suitable triazine core via a Suzuki-Miyaura cross-coupling reaction.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt can then phosphorylate a variety of downstream targets, including the mTOR complex 1 (mTORC1), leading to protein synthesis and cell proliferation.[1][2][3] Small molecule inhibitors can target different nodes in this pathway, including the ATP-binding site of PI3K and mTOR.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a 2-(2-fluoro-6-(trifluoromethyl)phenylamino)-4,6-dimorpholino-1,3,5-triazine, an analogue of PQR309.[4][5]
Reaction Scheme:
Materials:
-
This compound
-
2-Chloro-4,6-dimorpholino-1,3,5-triazine
-
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid (if a boronic ester of the aniline is prepared first)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhosPdG2)
-
Base (e.g., K₃PO₄, Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 1,2-dimethoxyethane/water)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask, add 2-Chloro-4,6-dimorpholino-1,3,5-triazine (1.0 equiv), this compound boronic acid pinacol ester (1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture and the palladium catalyst (0.05-0.1 equiv).
-
Heat the reaction mixture to 90-95 °C and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Data Presentation
| Entry | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 90 | 16 | 65-85 |
| 2 | XPhosPdG2 | K₃PO₄ | Dioxane/H₂O | 95 | 2 | 70-90 |
Application Note 2: Synthesis of N-Aryl Ligands via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology is widely used in drug discovery to synthesize arylamines, which are common motifs in bioactive molecules. This protocol provides a general procedure for the N-arylation of various aryl halides or triflates with this compound.
Experimental Workflow: Buchwald-Hartwig Amination
The workflow for a typical Buchwald-Hartwig amination involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent purification.
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of an aryl halide with this compound.
Reaction Scheme:
Materials:
-
Aryl halide (bromide, iodide) or triflate
-
This compound
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (1.4-2.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the ligand (0.02-0.1 equiv) to a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | 75-95 |
| 2 | Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 100 | 8-16 | 80-98 |
Disclaimer: These protocols provide general guidance. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates to achieve optimal yields. All experiments should be performed by qualified personnel in a well-equipped laboratory, following all necessary safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzonitrile via Sandmeyer Reaction
Abstract
This application note details a robust and reliable protocol for the synthesis of 2-Fluoro-6-(trifluoromethyl)benzonitrile from 2-Fluoro-6-(trifluoromethyl)aniline. The described method utilizes a classical Sandmeyer reaction, a versatile and widely used chemical process for converting aromatic amines into a variety of functional groups via their diazonium salts.[1] This specific transformation involves the diazotization of the aniline derivative followed by cyanation using a copper(I) cyanide catalyst. The resulting product, 2-Fluoro-6-(trifluoromethyl)benzonitrile, is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of treatments for autoimmune disorders, as well as in the formulation of advanced agrochemicals.[2][3] This document provides a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of expected results to aid researchers in drug discovery and chemical process development.
Introduction
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a pathway to synthesize aryl halides and pseudohalides from aryl diazonium salts.[1] Discovered by Traugott Sandmeyer in 1884, this reaction is an example of a radical-nucleophilic aromatic substitution.[1] The transformation is initiated by the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile with the assistance of a copper(I) salt catalyst.[1] Common transformations include chlorination, bromination, and cyanation using CuCl, CuBr, and CuCN, respectively.[1]
The starting material, this compound, is a substituted aniline containing both a fluorine atom and a trifluoromethyl group. These fluorine-containing moieties are of significant interest in medicinal chemistry as they can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][3] The product, 2-Fluoro-6-(trifluoromethyl)benzonitrile, serves as a versatile building block for more complex molecules, including quinolinecarboxamides used in treating autoimmune diseases.[2][3] This protocol offers a clear and reproducible method for accessing this valuable intermediate.
Reaction Scheme
Reaction of this compound to 2-Fluoro-6-(trifluoromethyl)benzonitrile.
Detailed Reaction Mechanism
The Sandmeyer reaction proceeds through a two-stage mechanism: diazotization of the aniline followed by a copper-catalyzed radical-nucleophilic substitution.
-
Diazotization: The primary aromatic amine, this compound, is treated with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[4] The amine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and is protonated. The subsequent loss of a water molecule yields the aryl diazonium salt.
-
Copper-Catalyzed Cyanation: The aryl diazonium salt then reacts with copper(I) cyanide. The reaction is initiated by a single-electron transfer from the copper(I) species to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas.[1] The aryl radical then reacts with the copper-bound cyanide to form the final product, 2-Fluoro-6-(trifluoromethyl)benzonitrile, and regenerates the copper(I) catalyst. The presence of biaryl byproducts in similar reactions supports this radical mechanism.[1]
Caption: Mechanism of the Sandmeyer Cyanation Reaction.
Experimental Protocol
This protocol is adapted from general procedures for Sandmeyer reactions.
Materials and Equipment:
-
This compound (1 equiv.)
-
Concentrated Hydrochloric Acid (HCl, 3 equiv.)
-
Sodium Nitrite (NaNO₂, 1.1 equiv.)
-
Copper(I) Cyanide (CuCN, 1.2 equiv.)
-
Potassium Cyanide (KCN, 1.2 equiv.) (Caution: Highly Toxic)
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Standard glassware for workup and extraction
-
Rotary evaporator
-
Fume hood
Procedure:
Part 1: Diazotization
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1 equiv.) in a mixture of concentrated HCl (3 equiv.) and water.
-
Cool the mixture to 0-5 °C using an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.1 equiv.) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution via the dropping funnel, ensuring the temperature is maintained below 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear solution.
Part 2: Cyanation
-
In a separate beaker, prepare a solution of copper(I) cyanide (1.2 equiv.) and potassium cyanide (1.2 equiv.) in water. (Perform this step in a well-ventilated fume hood as KCN is highly toxic).
-
Warm the cyanide solution gently to about 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the warm cyanide solution. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Allow the reaction mixture to cool to room temperature.
Part 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers and wash sequentially with water, a dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
-
The crude 2-Fluoro-6-(trifluoromethyl)benzonitrile can be further purified by vacuum distillation or column chromatography on silica gel.
Caption: Experimental workflow for the Sandmeyer reaction.
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material and the final product. Yields for Sandmeyer reactions can vary, but well-optimized procedures typically achieve good to excellent results.
| Compound Name | This compound | 2-Fluoro-6-(trifluoromethyl)benzonitrile |
| CAS Number | 144851-61-6 | 133116-83-3 |
| Molecular Formula | C₇H₅F₄N | C₈H₃F₄N |
| Molecular Weight | 179.12 g/mol | 189.11 g/mol |
| Appearance | Liquid | Liquid |
| Density | ~1.39 g/mL | 1.373 g/mL at 25 °C |
| Refractive Index (n20/D) | Not specified | 1.452 |
| Typical Yield | N/A (Starting Material) | 70-85% (literature range) |
| Purity (Typical) | >98% | >97% |
Applications in Drug Development
2-Fluoro-6-(trifluoromethyl)benzonitrile is a valuable intermediate in the pharmaceutical industry. The presence of both fluoro and trifluoromethyl groups imparts unique electronic properties and enhanced metabolic stability to molecules derived from it.[3] It serves as a crucial building block in the synthesis of:
-
Anti-inflammatory agents: The structural motif is found in various compounds investigated for their anti-inflammatory properties.
-
Antiviral drugs: Its derivatives are explored for potential antiviral activities.[3]
-
Agrochemicals: It is used in the development of modern herbicides and pesticides, where the fluorinated groups help in targeting specific biological processes in pests and weeds.[3]
The conversion of the nitrile group into other functionalities such as amides, carboxylic acids, or tetrazoles further expands its utility in creating diverse chemical libraries for drug screening and lead optimization.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-(trifluoromethyl)aniline is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the amine, imparts specific properties to target molecules, including altered metabolic stability, binding affinity, and bioavailability. The efficient and scalable synthesis of this intermediate is therefore of significant interest in industrial and academic research.
These application notes provide a detailed protocol for a potential scale-up synthesis of this compound, based on established chemical transformations commonly employed for the preparation of related fluorinated anilines. The described method involves the catalytic reduction of a nitro-substituted precursor, a widely utilized and scalable reaction in industrial settings.
Synthetic Pathway Overview
The proposed synthesis involves a two-step process starting from the commercially available 1-fluoro-2-nitro-3-(trifluoromethyl)benzene. The key transformation is the reduction of the nitro group to an amine. Catalytic hydrogenation is a preferred method for this transformation on a larger scale due to its high efficiency, clean reaction profile, and the use of recyclable catalysts.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Starting Material | 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene | Commercially available. |
| Catalyst | Palladium on Carbon (Pd/C, 5-10 wt%) | A common and effective catalyst for nitro group reduction. |
| Catalyst Loading | 1-5 mol% | To be optimized for specific reactor and conditions. |
| Solvent | Methanol or Ethanol | Polar protic solvents are generally effective for this reaction. |
| Hydrogen Pressure | 1-10 bar (15-150 psi) | Higher pressure can increase reaction rate but requires specialized equipment. |
| Reaction Temperature | 25-60 °C | Exothermic reaction; temperature control is crucial. |
| Reaction Time | 4-12 hours | Monitored by TLC or HPLC until completion. |
| Expected Yield | >90% | Based on analogous reductions of similar substrates. |
| Product Purity (crude) | >95% | Typically high, may require recrystallization or distillation for higher purity. |
Experimental Protocol
Safety Precautions: This procedure should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Hydrogen gas is flammable and explosive; ensure all equipment is properly grounded and free of ignition sources.
Materials and Equipment:
-
1-Fluoro-2-nitro-3-(trifluoromethyl)benzene
-
Palladium on Carbon (5% or 10% Pd)
-
Methanol or Ethanol (ACS grade or higher)
-
Hydrogen gas source with regulator
-
Hydrogenation reactor (e.g., Parr hydrogenator or similar pressure vessel)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Preparation:
-
Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.
-
To the reactor vessel, add 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene (1.0 eq).
-
Add a suitable amount of solvent (Methanol or Ethanol) to dissolve the starting material, typically 5-10 volumes relative to the substrate (e.g., 5-10 mL of solvent per gram of substrate).
-
Under a gentle stream of inert gas, carefully add the Palladium on Carbon catalyst (1-5 mol%). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
-
Hydrogenation Reaction:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor vessel with the inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar).
-
Begin agitation and heat the reaction mixture to the target temperature (e.g., 40-50 °C). The reaction is often exothermic, so careful temperature monitoring and control are essential.
-
Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots (after safely depressurizing and purging the reactor) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The used catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench carefully with water.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification (if necessary):
-
The crude this compound is often of high purity.
-
If further purification is required, it can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Application Notes: The Strategic Role of 2-Fluoro-6-(trifluoromethyl)aniline in the Synthesis of the Herbicide Penoxsulam
Introduction
2-Fluoro-6-(trifluoromethyl)aniline is a key fluorinated building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the amine, imparts desirable physicochemical properties to the final active ingredient, such as enhanced metabolic stability and target binding affinity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of the commercial herbicide, Penoxsulam. Penoxsulam is a broad-spectrum herbicide used for the control of a wide variety of weeds in rice and other crops.
Application in Herbicide Synthesis: Penoxsulam
The synthesis of Penoxsulam from this compound is a multi-step process that leverages the reactivity of the aniline functional group and the unique properties of the fluorinated benzene ring. The overall synthetic strategy involves the conversion of the aniline to a sulfonyl chloride intermediate, which is then coupled with a triazolopyrimidine moiety to form the final herbicidal molecule.
Synthetic Pathway Overview
The synthesis of Penoxsulam from this compound can be summarized in the following key steps:
-
Etherification: Introduction of a difluoroethoxy group at the ortho position to the amine via a nucleophilic aromatic substitution reaction.
-
Diazotization and Sulfonylation: Conversion of the aniline group to a diazonium salt, followed by reaction with sulfur dioxide and a copper catalyst to form the corresponding sulfonyl chloride.
-
Condensation: Coupling of the synthesized sulfonyl chloride with 2-amino-5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine to yield Penoxsulam.
This synthetic route is efficient and allows for the large-scale production of this important herbicide.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Penoxsulam starting from this compound, based on reported experimental protocols.
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Reaction Conditions | Yield (%) | Purity (%) |
| 1. Etherification | This compound, Difluoroethanol | Sodium methoxide | Tetrahydrofuran (THF) | 35°C, 12 hours | 96 | - |
| 2. Diazotization & Sulfonylation | 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)aniline | Sodium nitrite, HCl, SO₂, CuCl | Acetic acid, Water | -5°C to 0°C, 7.5 hours | >90 | - |
| 3. Condensation | 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine | Pyridine | Acetonitrile | 35°C, 7 hours | 91 | 98 |
| Alternative Condensation | 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, 5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine | Non-nucleophilic base | Organic solvent | -20°C to 60°C, 30-60 minutes | 84-96 | - |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Penoxsulam. These protocols are intended for use by trained chemists in a laboratory setting.
Protocol 1: Synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)aniline
-
Objective: To synthesize the key intermediate 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline from this compound.
-
Materials:
-
This compound (18 g)
-
Tetrahydrofuran (THF) (500 mL)
-
Sodium methoxide (catalyst, 3 g)
-
Difluoroethanol (8.2 g)
-
Reaction vessel with stirring and temperature control
-
Filtration and distillation apparatus
-
-
Procedure:
-
In a reaction vessel, dissolve 18 g of this compound in 500 mL of THF.
-
Add 3 g of sodium methoxide catalyst to the solution.
-
While stirring at 35°C, slowly add 8.2 g of difluoroethanol.
-
Maintain the reaction at 35°C for 12 hours.
-
After the reaction is complete, filter the mixture.
-
Distill the filtrate to obtain the product as a weak yellow liquid.
-
-
Expected Yield: 23.4 g (96%)[2]
Protocol 2: Synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl Chloride
-
Objective: To synthesize the sulfonyl chloride intermediate.
-
Materials:
-
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)aniline (8 g)
-
Hydrochloric acid (31%, 20 g)
-
Glacial acetic acid (5 g + 35 g)
-
Sodium nitrite (3 g) in water (12 g)
-
Sulfur dioxide (SO₂)
-
Cuprous chloride (CuCl, 0.8 g)
-
Reaction flasks with stirring and cooling capabilities
-
-
Procedure:
-
In a reaction flask, add 20 g of 31% hydrochloric acid and 5 g of glacial acetic acid.
-
With stirring, add 8 g of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline.
-
Cool the mixture to -5°C to 0°C and slowly add a solution of 3 g of sodium nitrite in 12 g of water.
-
Maintain the temperature and stir for 4 hours to form the diazonium salt solution.
-
In a separate flask, prepare a solution of sulfur dioxide in 35 g of glacial acetic acid.
-
Add 0.8 g of cuprous chloride to the SO₂ solution.
-
At -5°C to 0°C, slowly add the previously prepared diazonium salt solution over approximately 2 hours.
-
Continue the reaction for an additional 3.5 hours.
-
Work up the reaction mixture to isolate the product.
-
-
Expected Yield: >90%[2]
Protocol 3: Synthesis of Penoxsulam
-
Objective: To synthesize the final herbicide, Penoxsulam.
-
Materials:
-
Procedure:
-
In a reaction vessel, combine 11 g of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride and 6.5 g of 2-amino-5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine in 40 mL of acetonitrile.
-
At room temperature, add 10 g of pyridine.
-
Heat the reaction mixture to 35°C and maintain for 7 hours.
-
After the reaction is complete, add 10 g of dilute hydrochloric acid (10%) and stir.
-
Filter the resulting precipitate to obtain the crude product.
-
The crude product can be further purified if necessary.
-
-
Expected Yield: 14.6 g (91%) of white crystalline powder with a purity of 98%[2].
Visualizations
The following diagrams illustrate the synthetic pathway and workflow for the synthesis of Penoxsulam.
References
- 1. CN104402890A - Preparation method of penoxsulam - Google Patents [patents.google.com]
- 2. CN103724353A - Improved synthesis method of penoxsulam - Google Patents [patents.google.com]
- 3. Buy 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide [smolecule.com]
Application Notes and Protocols for the Derivatization of the Amino Group in 2-Fluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification (derivatization) of the primary amino group of 2-Fluoro-6-(trifluoromethyl)aniline. This compound is a valuable building block in medicinal chemistry and materials science, and the ability to selectively modify its amino group allows for the synthesis of a diverse range of molecules with tailored properties. The following sections detail common and useful derivatization reactions: N-Acylation, N-Sulfonylation, N-Alkylation, and Reductive Amination.
N-Acylation of this compound
N-acylation is a fundamental transformation that converts the primary amine into an amide. This is often done to introduce a variety of functional groups, alter the electronic properties of the aromatic ring, or to serve as a protecting group. A common method for N-acylation is the reaction with an acyl chloride in the presence of a base.
Experimental Protocol: Synthesis of N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the pure N-(2-Fluoro-6-(trifluoromethyl)phenyl)acetamide.
Quantitative Data Summary (Illustrative)
| Derivative | Reagent | Solvent | Base | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| N-acetyl | Acetyl Chloride | DCM | Et₃N | >90 | 2.2 (s, 3H), 7.2-7.6 (m, 3H), 8.0 (br s, 1H) | 24, 115-140 (aromatic C), 169 (C=O) | -62 (CF₃), -115 (Ar-F) |
Note: NMR data are illustrative and may vary based on solvent and experimental conditions.
N-Sulfonylation of this compound
N-sulfonylation introduces a sulfonamide functional group, which is a common motif in many pharmaceutical compounds. The reaction typically involves reacting the aniline with a sulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of N-(2-Fluoro-6-(trifluoromethyl)phenyl)benzenesulfonamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2.
-
Extract the mixture with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired sulfonamide.
Quantitative Data Summary (Illustrative)
| Derivative | Reagent | Solvent | Base | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| N-benzenesulfonyl | Benzenesulfonyl Chloride | Pyridine | Pyridine | 85-95 | 7.2-7.9 (m, 8H), 9.5 (br s, 1H) | 115-145 (aromatic C) | -62 (CF₃), -114 (Ar-F) |
Note: NMR data are illustrative and may vary based on solvent and experimental conditions.
N-Alkylation of this compound
Direct N-alkylation of the aniline can be achieved using an alkyl halide in the presence of a base. Due to the decreased nucleophilicity of the aniline, this reaction may require elevated temperatures.
Experimental Protocol: Synthesis of N-Ethyl-2-fluoro-6-(trifluoromethyl)aniline
Materials:
-
This compound
-
Ethyl iodide or Ethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Stir the suspension and add the ethyl halide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70-90 °C and stir for 6-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Illustrative)
| Derivative | Reagent | Solvent | Base | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| N-ethyl | Ethyl Iodide | DMF | K₂CO₃ | 60-80 | 1.3 (t, 3H), 3.2 (q, 2H), 4.5 (br s, 1H), 6.8-7.3 (m, 3H) | 14, 38, 115-145 (aromatic C) | -61 (CF₃), -116 (Ar-F) |
Note: NMR data are illustrative and may vary based on solvent and experimental conditions.
Reductive Amination of this compound
Reductive amination is a two-step, one-pot reaction that forms a C-N bond between an amine and a carbonyl compound. The aniline first reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.
Experimental Protocol: Synthesis of N-Benzyl-2-fluoro-6-(trifluoromethyl)aniline
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCE, add benzaldehyde (1.1 eq).
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Illustrative)
| Derivative | Reagent | Solvent | Reducing Agent | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| N-benzyl | Benzaldehyde | DCE | STAB | 70-90 | 4.4 (s, 2H), 5.0 (br s, 1H), 6.9-7.5 (m, 8H) | 48, 115-145 (aromatic C) | -61 (CF₃), -116 (Ar-F) |
Note: NMR data are illustrative and may vary based on solvent and experimental conditions.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be carried out by qualified personnel in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting & Optimization
common side products in the synthesis of 2-Fluoro-6-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-(trifluoromethyl)aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the catalytic hydrogenation of 2-fluoro-6-nitrobenzotrifluoride.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete reaction (presence of starting material) | - Insufficient catalyst loading- Catalyst poisoning- Inadequate hydrogen pressure- Short reaction time- Low reaction temperature | - Increase catalyst loading (e.g., 5-10 mol% Pd/C).- Ensure starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).- Increase hydrogen pressure within safe limits of the reactor.- Extend the reaction time and monitor progress by TLC or GC.- Increase the reaction temperature, if appropriate for the chosen catalyst and solvent. |
| Formation of dark, tarry substances | - Over-reduction or side reactions at elevated temperatures.- Presence of highly reactive impurities. | - Lower the reaction temperature.- Use a more selective catalyst.- Purify the starting material to remove reactive impurities. |
| Low yield of the desired product | - Suboptimal reaction conditions.- Mechanical losses during workup and purification.- Catalyst deactivation. | - Systematically optimize reaction parameters (catalyst, solvent, temperature, pressure, and time).- Ensure efficient extraction and minimize transfers during workup.- Use fresh, high-quality catalyst. |
| Presence of unexpected peaks in GC-MS or NMR | - Formation of dimeric side products (azoxy, azo, hydrazo compounds).- Isomeric impurities carried over from the starting material.- Contamination from solvents or reagents. | - Analyze the crude reaction mixture by LC-MS to identify high molecular weight species.- Optimize reaction conditions to favor the formation of the aniline.- Characterize the isomeric profile of the starting material.- Use high-purity solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound via catalytic hydrogenation?
A1: The most common side products arise from incomplete reduction of the nitro group or from condensation reactions of intermediates. These include:
-
2-Fluoro-6-nitrobenzotrifluoride: Unreacted starting material.
-
Intermediates: Nitroso and hydroxylamine derivatives.
-
Condensation Products: Azoxy, azo, and hydrazo compounds, which are formed from the reaction of intermediates.
Q2: How can I minimize the formation of these side products?
A2: Optimizing reaction conditions is key. This includes using an appropriate catalyst (e.g., Palladium on carbon), ensuring sufficient hydrogen pressure, and controlling the reaction temperature. A well-controlled reaction will favor the complete reduction to the desired aniline.
Q3: What are the potential isomeric impurities, and where do they come from?
A3: Isomeric impurities can be introduced during the synthesis of the precursor, 2-fluoro-6-nitrobenzotrifluoride. The nitration of 1-fluoro-3-(trifluoromethyl)benzene can potentially yield other isomers, although the directing effects of the substituents favor the desired 2-fluoro-6-nitro product. It is crucial to use a high-purity starting material to avoid carrying these isomers through to the final product.
Q4: What analytical techniques are best for identifying and quantifying impurities?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and the main product.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the main product from less volatile impurities and condensation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the product and can be used to identify and quantify major impurities.
Quantitative Data Summary
The following table summarizes the typical yields and purity of this compound obtained from the catalytic hydrogenation of 2-fluoro-6-nitrobenzotrifluoride under optimized conditions.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity by GC | >99% |
| Common Impurity Profile (Typical wt%) | |
| 2-Fluoro-6-nitrobenzotrifluoride | < 0.5% |
| Azoxy/Azo compounds | < 0.2% |
| Isomeric Anilines | < 0.3% |
Note: These values are representative and can vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
1. Synthesis of 2-Fluoro-6-nitrobenzotrifluoride
This protocol describes a representative method for the nitration of 1-fluoro-3-(trifluoromethyl)benzene.
-
Materials:
-
1-Fluoro-3-(trifluoromethyl)benzene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
-
Procedure:
-
To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid, add 1-fluoro-3-(trifluoromethyl)benzene dropwise.
-
Slowly add fuming nitric acid to the mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 2-fluoro-6-nitrobenzotrifluoride.
-
2. Synthesis of this compound
This protocol outlines the catalytic hydrogenation of 2-fluoro-6-nitrobenzotrifluoride.
-
Materials:
-
2-Fluoro-6-nitrobenzotrifluoride
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure reactor, dissolve 2-fluoro-6-nitrobenzotrifluoride in methanol or ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-40 °C) until hydrogen uptake ceases.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system.
-
Visualizations
Caption: Synthetic pathway and potential side products.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Purification of Crude 2-Fluoro-6-(trifluoromethyl)aniline by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Fluoro-6-(trifluoromethyl)aniline using chromatography. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound by silica gel chromatography?
A1: The main challenges arise from the basic nature of the aniline functional group. Standard silica gel is acidic due to the presence of silanol groups (Si-OH), which can lead to several issues:
-
Strong Adsorption: The basic aniline can interact strongly with the acidic silica, leading to poor elution and low recovery of the desired product.[1]
-
Peak Tailing: This strong interaction can cause the compound to "streak" or "tail" on the column, resulting in broad peaks and poor separation from impurities.
-
Degradation: The acidic environment of the silica gel can potentially degrade the this compound.
Q2: How can I prevent my purified this compound from turning yellow or brown over time?
A2: The discoloration of anilines is typically due to air oxidation.[1] The amino group is susceptible to oxidation, which forms colored impurities. To minimize this:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Store the purified compound in a dark or amber-colored vial to protect it from light, which can accelerate oxidation.
-
Solvent Purity: Ensure that the solvents used for purification and storage are degassed and free of peroxides.
Q3: What are some common impurities I might encounter in my crude this compound sample?
A3: Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation products.[2][3] Depending on the synthetic route, these may include:
-
Unreacted starting materials.
-
Isomers of the target compound.
-
Over- or under-halogenated aniline derivatives.
Q4: Can I use a different stationary phase other than silica gel?
A4: Yes, alternative stationary phases can be used to mitigate the issues associated with the acidity of silica gel. These include:
-
Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds.
-
Amine-Functionalized Silica: This type of silica gel has been treated to neutralize the acidic silanol groups, leading to better peak shape and recovery for amines.
-
Reversed-Phase Silica (C18): If the compound is sufficiently non-polar, reversed-phase chromatography can be an effective purification method.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point is a hexane/ethyl acetate mixture. Adjust the ratio to achieve a good separation of spots. An ideal Rf value for the product is typically between 0.2 and 0.4. |
| Co-elution of impurities with similar polarity. | Consider using a different solvent system to alter the selectivity. For example, substituting hexane with toluene or ethyl acetate with dichloromethane might improve separation. If co-elution persists, preparative HPLC may be necessary for higher resolution. | |
| Low Recovery of the Product | Irreversible adsorption onto the silica gel. | Add a small amount of a volatile base, such as triethylamine (0.1-1% v/v), to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce strong adsorption.[1] |
| Product is too polar for the chosen eluent. | Gradually increase the polarity of the mobile phase during the elution (gradient elution). | |
| Product Streaking or Tailing on the Column | Strong interaction between the basic aniline and acidic silica gel. | As with low recovery, add a small amount of triethylamine (0.1-1% v/v) to the mobile phase to improve the peak shape.[1] |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of crude material loaded onto the column. | |
| Product Discoloration (Yellowing/Browning) During Purification | Oxidation of the aniline on the column. | Use fresh, high-purity solvents. If possible, consider de-gassing the solvents before use. Minimize the time the compound spends on the column by using flash chromatography. |
| No Compound Eluting from the Column | The compound is either too strongly adsorbed or has decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing a large-scale purification. If it is unstable, consider using a different stationary phase like neutral alumina. If it is strongly adsorbed, try a more polar solvent system. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using flash column chromatography on silica gel.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine
-
Glass chromatography column
-
Collection tubes
-
TLC plates (silica gel coated) and a developing chamber
-
UV lamp for TLC visualization
2. Method Development (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture on a TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a 95:5 mixture of hexane:ethyl acetate.
-
To improve spot shape and reduce streaking, add 0.5-1% triethylamine to the solvent system.
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3.
3. Column Preparation:
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate with 1% triethylamine).
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top to protect the surface.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for a "dry load," adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute your product.
-
Collect the eluent in fractions.
6. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
7. Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
| Parameter | Typical Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Starting) | Hexane:Ethyl Acetate (98:2 to 90:10) + 0.5-1% Triethylamine |
| Target Rf Value | 0.2 - 0.4 |
| Elution Mode | Isocratic or Gradient |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Synthesis of 2-Fluoro-6-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 2-Fluoro-6-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the yield and purity of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route: the reduction of 2-fluoro-6-nitrobenzotrifluoride.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The hydrogenation catalyst (e.g., Pd/C, Raney Ni) may have lost activity due to improper storage or handling. 2. Insufficient Reducing Agent: The amount of reducing agent (e.g., H₂, SnCl₂, Fe) may be insufficient for complete conversion. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst or reagent.[1] 4. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[1] | 1. Use fresh, high-quality catalyst. For catalytic hydrogenation, ensure the catalyst is handled under an inert atmosphere. 2. Increase the stoichiometry of the reducing agent. For catalytic hydrogenation, increase the hydrogen pressure. 3. Choose a solvent in which the starting material is more soluble. Using a co-solvent system (e.g., ethanol/water) can sometimes improve solubility.[1] 4. Gradually increase the reaction temperature while monitoring for the formation of side products. |
| Formation of Side Products (e.g., hydroxylamine, nitroso, azoxy compounds) | 1. Incomplete Reduction: The reaction may have been stopped prematurely, or the reducing conditions were not potent enough to fully reduce the nitro group.[1] 2. Reaction Conditions Favoring Intermediates: Certain reducing agents or conditions can favor the formation and accumulation of intermediates. For example, some metal/acid combinations might lead to the formation of azoxy compounds.[1] | 1. Extend the reaction time and monitor the progress by TLC or GC. Ensure an adequate amount of reducing agent is used. 2. For catalytic hydrogenation, ensure efficient stirring to promote mass transfer. For metal/acid reductions, control the rate of addition of the acid. |
| Dehalogenation (Loss of Fluorine) | 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times, especially with certain catalysts like Palladium on carbon (Pd/C), can lead to the cleavage of the C-F bond. 2. Catalyst Choice: Pd/C is known to be more prone to causing dehalogenation compared to other catalysts like Raney Nickel.[2] | 1. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. 2. Consider using Raney Nickel as the catalyst for catalytic hydrogenation, as it is generally less likely to cause dehalogenation of aryl halides.[2] |
| Difficult Purification | 1. Formation of Emulsions during Workup: The presence of finely divided solids (e.g., catalyst, metal salts) can lead to the formation of stable emulsions during aqueous workup. 2. Co-distillation of Impurities: Impurities with boiling points close to the product can be difficult to separate by distillation. 3. Product Tailing on Silica Gel: The basic nature of the aniline can cause tailing during column chromatography. | 1. Filter the reaction mixture through a pad of celite before the aqueous workup to remove solid particles. 2. For closely boiling impurities, consider fractional vacuum distillation.[3] Alternatively, convert the aniline to its hydrochloride salt, which can be purified by recrystallization, and then liberate the free base. 3. Add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent during column chromatography to suppress tailing. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and generally reliable method is the catalytic hydrogenation of 2-fluoro-6-nitrobenzotrifluoride. This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[2] Metal/acid reductions using reagents like iron in acetic acid or stannous chloride in ethanol are also effective alternatives.[4]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A spot test on a TLC plate can quickly indicate the disappearance of the starting material (2-fluoro-6-nitrobenzotrifluoride) and the appearance of the product (this compound). For more quantitative analysis, GC is the preferred method.
Q3: What are the expected impurities in this synthesis?
A3: Common impurities can include:
-
Unreacted starting material: 2-fluoro-6-nitrobenzotrifluoride.
-
Intermediates from incomplete reduction: such as 2-fluoro-6-(trifluoromethyl)nitrosobenzene and N-(2-fluoro-6-(trifluoromethyl)phenyl)hydroxylamine.[1]
-
Condensation products: like 2,2'-difluoro-6,6'-bis(trifluoromethyl)azoxybenzene.[1]
-
Dehalogenated product: 2-(Trifluoromethyl)aniline.
Q4: What is the best way to purify the final product?
A4: Vacuum distillation is a highly effective method for purifying this compound, as it allows for separation from less volatile impurities at a lower temperature, preventing product decomposition.[3] For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel can be employed.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
2-Fluoro-6-nitrobenzotrifluoride
-
10% Palladium on Carbon (50% wet)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-fluoro-6-nitrobenzotrifluoride (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (1-5 mol% Pd).
-
Seal the vessel and purge the system with an inert gas.
-
Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
Materials:
-
2-Fluoro-6-nitrobenzotrifluoride
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-fluoro-6-nitrobenzotrifluoride (1.0 eq) in ethanol (5-10 mL per gram of substrate), add stannous chloride dihydrate (3-5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully add saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).
-
A precipitate of tin salts will form. Filter the mixture through a pad of Celite®.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
Data Presentation
| Property | This compound | Reference |
| Molecular Formula | C₇H₅F₄N | [5] |
| Molecular Weight | 179.11 g/mol | [5] |
| Boiling Point | 155 °C (lit.) | |
| Density | 1.388 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.462 (lit.) |
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd/C | 1-4 atm H₂, Ethanol or Ethyl Acetate, Room Temperature | High efficiency, clean reaction. | Can cause dehalogenation, requires specialized hydrogenation equipment.[2] |
| H₂/Raney Ni | 1-4 atm H₂, Ethanol, Room Temperature | Less prone to dehalogenation than Pd/C.[2] | Pyrophoric catalyst, requires careful handling. |
| Fe/HCl or Fe/AcOH | Reflux in Ethanol/Water | Inexpensive, tolerant of many functional groups. | Acidic conditions, workup can be cumbersome. |
| SnCl₂·2H₂O | Reflux in Ethanol | Mild conditions, good functional group tolerance. | Stoichiometric amounts of tin salts are produced, which can complicate workup.[6] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for low yield in the synthesis.
References
troubleshooting failed reactions with 2-Fluoro-6-(trifluoromethyl)aniline
Welcome to the technical support center for 2-Fluoro-6-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the physical and chemical properties of this compound is crucial for experimental design and execution. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 144851-61-6[1] |
| Molecular Formula | C₇H₅F₄N[1] |
| Molecular Weight | 179.11 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 155 °C (lit.)[1] |
| Density | 1.388 g/mL at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.462 (lit.)[1] |
| Flash Point | 53 °C (127.4 °F) - closed cup[1] |
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is a hazardous chemical and requires careful handling in a well-ventilated fume hood.[2] Key safety information includes:
-
Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]
-
Precautionary Measures: Keep away from heat, sparks, and open flames. Wear protective gloves, clothing, eye, and face protection. Avoid breathing fumes and vapors.[1]
-
In case of exposure:
-
Skin contact: Immediately remove all contaminated clothing and rinse the skin with water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Q3: How do the ortho-fluoro and ortho-trifluoromethyl substituents affect the reactivity of the aniline?
A3: The substituents at the ortho positions to the amine group have significant electronic and steric effects on the reactivity of this compound:
-
Electronic Effects: Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing.[3][4] This reduces the electron density on the nitrogen atom, making the aniline less nucleophilic and less basic compared to unsubstituted aniline. This decreased nucleophilicity can make reactions like amide coupling and nucleophilic aromatic substitution more challenging.
-
Steric Hindrance: The presence of two bulky groups ortho to the amine creates significant steric hindrance. This can impede the approach of reagents to the nitrogen atom, potentially slowing down reaction rates and requiring more forcing conditions or specialized catalysts and ligands in cross-coupling reactions.[5]
Troubleshooting Failed Reactions
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?
A: Low yields in Buchwald-Hartwig aminations involving this substrate are often due to its low nucleophilicity and steric hindrance. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Catalyst Activity | The sterically hindered and electron-deficient nature of the aniline may require a more active catalyst system. Consider using specialized ligands designed for challenging substrates, such as bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[6] |
| Inappropriate Base | A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, but may require longer reaction times or higher temperatures.[7] |
| Solvent Effects | The choice of solvent can significantly impact the reaction. Toluene, dioxane, and THF are commonly used.[7] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. |
| Reaction Temperature and Time | Due to the reduced reactivity, higher temperatures (e.g., 80-110 °C) and extended reaction times may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. |
| Aryl Halide Reactivity | The reactivity of the aryl halide partner is critical. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using an aryl chloride, consider switching to the corresponding bromide or iodide, or use a catalyst system specifically designed for aryl chloride activation. |
A logical workflow for troubleshooting this reaction is presented below.
References
- 1. 2-フルオロ-6-(トリフルオロメチル)アニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H5F4N | CID 518959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination with 2-Fluoro-6-(trifluoromethyl)aniline
Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of 2-fluoro-6-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to overcome common challenges encountered when working with this electron-deficient and sterically hindered aniline.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Buchwald-Hartwig amination?
The primary challenge arises from the electronic properties of this compound. The presence of two strong electron-withdrawing groups (fluorine and trifluoromethyl) significantly reduces the nucleophilicity of the amine. This decreased reactivity can lead to slow reaction rates, incomplete conversions, and the need for more forcing reaction conditions.
Q2: My reaction with this compound is showing low to no conversion. What are the most common causes?
Low or no conversion in the Buchwald-Hartwig amination of this substrate can often be attributed to several factors:
-
Suboptimal Catalyst System: The choice of palladium precatalyst and ligand is critical. Standard catalysts may not be active enough for this challenging substrate.
-
Incorrect Base Selection: An inappropriate base may not be strong enough to deprotonate the weakly basic aniline, a crucial step in the catalytic cycle.
-
Reaction Temperature and Time: Insufficient temperature or reaction time can lead to poor yields.
-
Air and Moisture Contamination: The palladium catalyst is sensitive to oxygen and moisture, which can lead to catalyst deactivation.
Q3: What are the best practices for setting up a Buchwald-Hartwig reaction with this substrate?
To ensure the best chance of success, the following practices are recommended:
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere, such as argon or nitrogen, using standard Schlenk techniques or a glovebox.
-
Anhydrous and Degassed Reagents: Use anhydrous, degassed solvents and ensure all solid reagents are dry.
-
High-Purity Reagents: Use high-purity palladium precatalysts, ligands, and bases.
Q4: What are common side reactions to look out for?
Common side reactions include:
-
Hydrodehalogenation: The aryl halide starting material is reduced, removing the halogen atom.
-
Homocoupling: The aryl halide couples with itself to form a biaryl species.
-
Catalyst Decomposition: The formation of palladium black indicates that the catalyst has precipitated out of the solution and is no longer active.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the Buchwald-Hartwig amination of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inefficient Catalyst/Ligand System | Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. Consider using a well-defined precatalyst (e.g., XPhos Pd G3) for better reproducibility. |
| Inappropriate Base | Switch to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. Temperatures between 80-110°C are common. |
| Insufficient Reaction Time | Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours). |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
Issue 2: Significant Side Product Formation
| Side Product | Possible Cause | Suggested Solution |
| Hydrodehalogenation | Presence of water or other protic sources. | Use rigorously dried solvents and reagents. |
| Aryl Halide Homocoupling | High catalyst concentration or inappropriate ligand. | Optimize catalyst loading and screen different ligands that favor C-N bond formation. |
| Formation of Palladium Black | Catalyst decomposition at high temperatures. | Lower the reaction temperature and/or use a more stable precatalyst. |
Data Presentation
Due to the limited availability of specific quantitative data for the Buchwald-Hartwig amination of this compound in the public domain, the following tables provide representative data for the amination of structurally similar electron-deficient anilines and aryl halides. These should serve as a good starting point for reaction optimization.
Table 1: Optimization of Reaction Conditions for the Amination of an Electron-Deficient Aryl Bromide
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | DavePhos (3.0) | NaOtBu (1.2) | Toluene | 100 | 18 | 95 |
| 2 | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| 3 | XPhos Pd G3 (1.0) | - | Cs₂CO₃ (1.5) | t-BuOH | 90 | 12 | 92 |
| 4 | RuPhos Pd G3 (1.0) | - | LHMDS (1.3) | THF | 80 | 16 | 96 |
Table 2: Ligand and Base Screening for the Amination of an Aryl Chloride with an Electron-Deficient Aniline
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 91 |
| 2 | RuPhos | NaOtBu | Toluene | 100 | 85 |
| 3 | BrettPhos | NaOtBu | Toluene | 100 | 88 |
| 4 | XPhos | LHMDS | THF | 80 | 94 |
| 5 | XPhos | Cs₂CO₃ | Dioxane | 110 | 75 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M)
-
Schlenk tube or oven-dried vial with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base under an inert atmosphere (e.g., in a glovebox).
-
Seal the vessel and add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
preventing byproduct formation in reactions of 2-Fluoro-6-(trifluoromethyl)aniline
Welcome to the Technical Support Center for 2-Fluoro-6-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during reactions with this compound. The unique electronic properties of this compound, stemming from the ortho-fluoro and ortho-trifluoromethyl substituents, can present specific challenges in controlling byproduct formation. This guide offers solutions to these common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Acylation Reactions
Issue: Poor yield and formation of multiple products during Friedel-Crafts acylation or N-acylation.
Background: The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making electrophilic aromatic substitution challenging.[1][2] The primary amine is a nucleophilic site, leading to competition between N-acylation and C-acylation.
Troubleshooting:
-
Problem: Predominant N-acylation instead of desired C-acylation (Friedel-Crafts).
-
Solution 1: Amine Protection. To achieve C-acylation, the amine group must be protected to prevent it from reacting. A common strategy is to convert the aniline to a less reactive amide or carbamate before performing the Friedel-Crafts acylation.
-
Solution 2: Stronger Lewis Acids & Harsher Conditions. Overcoming the deactivation of the ring by the trifluoromethyl group may require more forceful reaction conditions, such as the use of a stronger Lewis acid (e.g., AlCl₃) and elevated temperatures. However, this can also lead to more byproducts.
-
-
Problem: Formation of ortho- and para-acylated regioisomers.
-
Solution: Temperature Control. The ratio of ortho to para substituted products can often be influenced by the reaction temperature. Lower temperatures generally favor the formation of the para-isomer due to steric hindrance from the ortho-substituents.
-
-
Problem: Low to no conversion in Friedel-Crafts acylation.
-
Solution: Use of a more reactive acylating agent. Instead of acyl chlorides, consider using more reactive anhydrides.
-
Experimental Protocol: N-Acetylation of this compound
This protocol describes a standard N-acylation reaction. To achieve C-acylation, the amino group would first need to be protected.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution and cool to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-acylated product.
| Parameter | Condition | Expected Outcome | Potential Byproducts |
| Solvent | Dichloromethane | Good solubility of reactants | - |
| Base | Triethylamine | Neutralizes HCl byproduct | Di-acylated product (minor) |
| Temperature | 0 °C to RT | Controlled reaction rate | - |
Logical Workflow for Troubleshooting Acylation Reactions
Caption: Troubleshooting workflow for acylation reactions.
Diazotization and Sandmeyer Reactions
Issue: Formation of tar-like byproducts, diazo-coupled compounds, or incomplete reaction during diazotization.
Background: Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt.[3] These salts are often unstable and can undergo various side reactions, especially at elevated temperatures.[4] The electron-withdrawing groups on this compound can affect the stability of the diazonium salt.
Troubleshooting:
-
Problem: Formation of dark, tar-like byproducts.
-
Solution 1: Strict Temperature Control. The diazotization step must be carried out at low temperatures, typically 0-5°C, to prevent the decomposition of the unstable diazonium salt.[4]
-
Solution 2: Use of a phase-transfer catalyst. In some cases, a phase-transfer catalyst can facilitate the reaction at the interface of two immiscible liquids, potentially reducing side reactions in the bulk solution.
-
-
Problem: Formation of diazo-coupled byproducts (azo compounds).
-
Solution: Use of excess acid. Using a sufficient excess of acid (e.g., 2.5-3 equivalents of HCl or H₂SO₄) ensures that the reaction medium remains acidic, which suppresses the coupling reaction between the diazonium salt and the unreacted aniline.
-
-
Problem: Incomplete diazotization.
-
Solution: Check for excess nitrous acid. The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates an excess of nitrous acid and suggests that the aniline has been consumed.
-
Experimental Protocol: Diazotization and Subsequent Sandmeyer Reaction
-
Aniline Solution Preparation: Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., 3 equivalents of HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Solution Preparation: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C. Check for the completion of the reaction using starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by distillation or column chromatography.
| Parameter | Condition | Expected Outcome | Potential Byproducts |
| Temperature | 0-5 °C | Stable diazonium salt formation | Phenols, tar-like substances |
| Acid Concentration | >2.5 equivalents | Suppression of azo coupling | - |
| Nitrite Addition | Slow, dropwise | Controlled reaction, avoids temperature spikes | - |
Signaling Pathway for Diazotization and a Common Side Reaction
Caption: Desired diazotization pathway and a common side reaction.
This technical support guide provides a starting point for addressing common issues in the synthesis with this compound. Due to the specific nature of this substrate, careful optimization of reaction conditions is crucial for minimizing byproduct formation and achieving high yields. Always consult the relevant safety data sheets before handling any chemicals.
References
Technical Support Center: Regioselective Functionalization of 2-Fluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective functionalization of 2-fluoro-6-(trifluoromethyl)aniline.
Understanding the Challenges
The regioselective functionalization of this compound presents a unique synthetic challenge due to the presence of three substituents with competing directing effects on the aromatic ring:
-
Amino (-NH₂): A strongly activating ortho, para-director.
-
Fluoro (-F): A deactivating ortho, para-director.
-
Trifluoromethyl (-CF₃): A strongly deactivating meta-director.
The outcome of electrophilic aromatic substitution and other functionalization reactions is determined by the interplay of these electronic and steric influences. The powerful activating effect of the amino group generally dominates, directing incoming electrophiles primarily to the position para to it (C4), which is also meta to the trifluoromethyl group.
Frequently Asked Questions (FAQs)
Q1: I am attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) on this compound. What is the expected major regioisomer?
A1: The major product expected from electrophilic aromatic substitution is the 4-substituted isomer. The amino group is a powerful activating ortho, para-director, and its influence typically overrides the directing effects of the fluorine and trifluoromethyl groups. The position para to the amino group (C4) is the most electronically enriched and sterically accessible site for electrophilic attack. The ortho positions (relative to the amino group) are either blocked (C6) or sterically hindered by the adjacent fluorine atom (C2).
Q2: My halogenation reaction is resulting in a mixture of products and some starting material remains. How can I improve the regioselectivity and conversion?
A2: Achieving high regioselectivity and conversion in the halogenation of highly activated anilines can be challenging. Here are some troubleshooting steps:
-
Choice of Halogenating Agent: For bromination, milder reagents like N-Bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one can offer better control over mono-substitution compared to elemental bromine.[1][2] For chlorination, copper(II) chloride in an ionic liquid can promote high para-selectivity.[3]
-
Reaction Temperature: Performing the reaction at low temperatures (e.g., -10°C to 0°C) can help to control the reaction rate and improve selectivity by favoring the thermodynamically more stable para-isomer.[3]
-
Solvent: The choice of solvent can influence the reactivity of the electrophile. Aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used.[1]
-
Protecting the Amino Group: If polysubstitution or side reactions are problematic, consider protecting the amino group as an acetanilide. This moderates its activating effect, allowing for more controlled substitution. The protecting group can be removed by hydrolysis after the functionalization step.[2]
Q3: I am observing undesired oxidation or decomposition of my aniline during the reaction. What can I do to minimize this?
A3: Anilines are susceptible to oxidation, especially under harsh reaction conditions.
-
Use Milder Reagents: Employing milder electrophilic reagents can reduce the likelihood of oxidation.
-
Control Reaction Temperature: Running the reaction at lower temperatures can slow down the rate of oxidation and other side reactions.[1]
-
Protect the Amino Group: Converting the aniline to an acetanilide significantly reduces the electron-donating ability of the nitrogen, making the ring less prone to oxidation.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
Q4: How can I achieve functionalization at a position other than C4?
A4: Directing functionalization to other positions is challenging and typically requires more advanced strategies:
-
Directed ortho-Metalation (DoM): By first protecting the amine (e.g., as a pivaloyl amide or carbamate), it's possible to use a strong base like n-butyllithium or s-butyllithium to deprotonate the C5 position, which is ortho to the fluorine and meta to the trifluoromethyl group. The resulting organolithium species can then be quenched with an electrophile.
-
Transition Metal-Catalyzed C-H Activation: Using a directing group on the nitrogen atom can enable transition metal catalysts (e.g., Palladium, Rhodium) to selectively functionalize a specific C-H bond, often at the ortho position relative to the directing group.
Troubleshooting Guide for Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Regioselectivity (Mixture of Isomers) | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0°C or below).[3] |
| Highly reactive halogenating agent (e.g., Br₂). | Use a milder brominating agent like NBS or 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one.[1] | |
| The directing effect of the amino group is too strong, leading to some ortho-substitution. | Protect the amino group as an acetanilide to moderate its activating effect.[2] | |
| Polysubstitution (Di- or Tri-halogenation) | The aniline ring is too activated. | Protect the amino group as an acetanilide.[2] |
| Stoichiometry of the halogenating agent is too high. | Use a stoichiometric amount (1.0-1.1 equivalents) of the halogenating agent. | |
| Low Conversion/No Reaction | Reaction conditions are too mild (low temperature). | Gradually increase the reaction temperature or allow for a longer reaction time. |
| Deactivating effect of the -CF₃ and -F groups is significant. | For C-H activation, a higher catalyst loading or a more active catalyst system may be required. | |
| The chosen electrophile is not reactive enough. | Consider using a more powerful electrophile or adding a Lewis acid catalyst. | |
| Product Decomposition | Harsh reaction conditions (high temperature, strong acids). | Use milder reaction conditions and ensure the reaction is not heated for extended periods. |
| Oxidation of the aniline. | Protect the amino group; use milder oxidants if applicable; run the reaction under an inert atmosphere.[2] |
Experimental Protocols
Protocol 1: Regioselective Bromination of this compound (Generalized Procedure)
This protocol is a representative procedure based on established methods for the para-bromination of substituted anilines and has not been optimized for this specific substrate.[1][3][4]
Materials:
-
This compound
-
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
-
Dichloromethane (DCM)
-
2 N Sodium hydroxide (aqueous solution)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.
-
Cool the solution to -10°C using an ice-salt bath.
-
While stirring magnetically, add finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.0 eq.) in small portions, maintaining the temperature between -10°C and 0°C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.
-
Transfer the reaction mixture to a separatory funnel and wash twice with 2 N aqueous sodium hydroxide solution to remove the 2,4,6-tribromophenol byproduct.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4-bromo-2-fluoro-6-(trifluoromethyl)aniline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.
Visualizing Reaction Pathways and Logic
Diagram 1: Directing Effects in Electrophilic Aromatic Substitution
Caption: Competing directing effects on the functionalization of this compound.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A troubleshooting workflow for improving regioselectivity in halogenation reactions.
References
stability issues of 2-Fluoro-6-(trifluoromethyl)aniline under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-6-(trifluoromethyl)aniline under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
Pure this compound is a colorless liquid.[1] Like many aniline derivatives, it can be susceptible to discoloration (turning yellow or brown) over time, particularly when exposed to air and light, which is often due to oxidation.[2] To ensure its purity and longevity, it is recommended to store it in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is advisable in a cool, dry, and well-ventilated area.[2]
Q2: How stable is this compound under acidic conditions?
While specific data for this compound is limited, halogenated anilines can be susceptible to degradation under acidic conditions.[3] This degradation is likely to be acid-catalyzed hydrolysis. The rate of degradation can be influenced by the pH, temperature, and the specific acid used.[3] It is generally recommended to prepare fresh acidic solutions of this compound for immediate use.[3]
Q3: What is the expected stability of this compound under basic conditions?
The stability of this compound under basic conditions is not well-documented in publicly available literature. However, the trifluoromethyl group on an aromatic ring can be susceptible to hydrolysis under certain conditions, and this can be influenced by pH.[2] While generally considered stable, strong basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the trifluoromethyl group, possibly forming a carboxylic acid group through a stepwise substitution of fluorine atoms.[2][4][5]
Q4: My solution of this compound has turned yellow/brown. Can I still use it?
The discoloration of anilines is often a sign of oxidation, which leads to the formation of impurities.[2] For applications where high purity is critical, such as in drug development, the presence of these impurities can be problematic. It is highly recommended to assess the purity of the discolored reagent using analytical techniques like HPLC, TLC, or NMR before use. If significant impurities are detected, purification by distillation or column chromatography may be necessary.[2]
Q5: What are the potential degradation products of this compound under stress conditions?
Based on the chemistry of similar compounds, potential degradation products could arise from:
-
Oxidation: Leading to colored impurities.[2]
-
Acid-catalyzed hydrolysis: Potentially affecting the amine group or, under harsh conditions, the trifluoromethyl group.
-
Base-catalyzed hydrolysis: The trifluoromethyl group may be susceptible to hydrolysis under basic conditions, which could lead to the formation of a carboxylic acid derivative.[2][4][5]
-
Photodegradation: Aromatic amines can undergo degradation in the presence of UV light.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no reaction yield | 1. Degraded Reagent: The this compound may have degraded due to improper storage (exposure to air, light, or moisture).[2]2. Incompatible Reaction Conditions: The pH, temperature, or solvent may not be optimal and could be causing degradation. | 1. Verify Reagent Purity: Check the purity of the aniline using an appropriate analytical method (TLC, HPLC, NMR). Purify if necessary.[2]2. Optimize Reaction Conditions: If degradation is suspected, consider running the reaction at a lower temperature, using a buffered solution to maintain a specific pH, and ensuring all reagents and solvents are anhydrous and deoxygenated if sensitivity is a concern. |
| Unexpected peaks in HPLC/LC-MS analysis of an acidic or basic sample | Degradation of the Analyte: The unexpected peaks are likely degradation products of this compound formed in the acidic or basic matrix. | 1. Prepare Samples Fresh: Analyze samples immediately after preparation.2. Use a Neutral Diluent: If possible, neutralize the sample before analysis.3. Perform Forced Degradation Studies: To confirm if the peaks are degradation products, intentionally degrade a sample under more severe conditions (e.g., higher acid/base concentration, higher temperature) and compare the chromatograms.[6][7][8] |
| Inconsistent results between experiments | Reagent Instability: The stability of the this compound stock solution may be poor under the storage conditions. | 1. Use Freshly Prepared Solutions: Prepare solutions of the aniline immediately before use.2. Evaluate Stock Solution Stability: Conduct a simple stability study on your stock solution under your storage conditions by analyzing it at different time points. |
Summary of Potential Stability Issues
| Condition | Potential Stability Issue | Influencing Factors | Potential Degradation Pathway |
| Acidic | Moderate to low stability, potential for degradation. | pH, temperature, acid concentration, reaction time. | Acid-catalyzed hydrolysis of the amine group or trifluoromethyl group. |
| Basic | Stability not well-documented, potential for hydrolysis. | pH, temperature, base concentration, reaction time. | Base-catalyzed hydrolysis of the trifluoromethyl group. |
| Oxidative | Susceptible to oxidation. | Exposure to air, presence of oxidizing agents. | Formation of colored impurities. |
| Photolytic | Susceptible to degradation under UV light.[2] | Wavelength and intensity of light, presence of photosensitizers. | Complex degradation pathways involving reactive oxygen species.[2] |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound under acidic and basic conditions, based on principles of forced degradation studies.[6][8][9]
Objective: To evaluate the stability of this compound under hydrolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), e.g., 0.1 M and 1 M
-
Sodium hydroxide (NaOH), e.g., 0.1 M and 1 M
-
Acetonitrile or Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Protocol for Acidic and Basic Hydrolysis:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: To separate vials, add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.
-
Basic: To separate vials, add a known volume of the stock solution to an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Control: Prepare a control sample by adding the same volume of the stock solution to an equal volume of purified water.
-
-
Incubation:
-
Incubate one set of vials at room temperature and another set at an elevated temperature (e.g., 60°C).
-
Monitor the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Observe the formation of any new peaks in the chromatogram, which would indicate degradation products.
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
- 1. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Purification of Commercial 2-Fluoro-6-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from commercial-grade 2-Fluoro-6-(trifluoromethyl)aniline.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | - The compound is highly polar and is irreversibly adsorbed onto the silica gel.- The compound is unstable on the acidic silica gel.- The solvent system is inappropriate. | - Use a more polar eluent or a gradient elution. Consider alternative stationary phases like neutral alumina or reverse-phase silica (C18).- To minimize degradation on silica, add a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase to neutralize acidic silanol groups.[1]- Perform flash chromatography to reduce the time the compound is in contact with the stationary phase. |
| Poor Separation of Impurities (Co-elution) | - The solvent system lacks the selectivity to resolve impurities with similar polarities.- The column is overloaded. | - Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase for separation. A good starting point for normal phase chromatography is a mixture of hexane and ethyl acetate.[2]- Reduce the amount of crude material loaded onto the column.- Consider using a longer column for better resolution. |
| Compound Fails to Crystallize During Recrystallization | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- The solution is not sufficiently saturated.- The presence of impurities is inhibiting crystal formation. | - Select a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[3]- Slowly add a non-polar "anti-solvent" (in which the compound is insoluble) to the solution until it becomes slightly cloudy, then warm to clarify and cool slowly.- Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.- If significant impurities are present, a preliminary purification by column chromatography may be necessary. |
| Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Choose a solvent with a lower boiling point.- Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
| Inconsistent Purity Results | - Contamination from laboratory equipment or solvents.- The analytical method is not accurate or reproducible. | - Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents for both purification and analysis.- Validate the analytical method (e.g., HPLC, GC-MS) for accuracy, precision, and linearity using a well-characterized reference standard. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in commercial this compound?
A1: While the exact impurity profile can vary between manufacturers, common impurities may include:
-
Positional Isomers: Isomers such as 3-Fluoro-2-(trifluoromethyl)aniline or other positional isomers of the aniline.
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Byproducts of Synthesis: Compounds formed from side reactions during manufacturing. For example, related chloro- or nitro-substituted trifluoromethyl anilines could be present depending on the synthetic route.[4][5]
-
Degradation Products: The compound may degrade over time, especially if exposed to heat, light, or air.
Q2: Which analytical techniques are best for identifying and quantifying impurities in this compound?
A2: A combination of techniques is often recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water, buffered to control the pH, is a good starting point.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile impurities.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities, which is crucial for their definitive identification.[9] ¹H, ¹³C, and ¹⁹F NMR would be particularly useful.
Q3: My aniline compound shows peak tailing in HPLC analysis. How can I fix this?
A3: Peak tailing for basic compounds like anilines is often due to interactions with acidic residual silanol groups on the silica-based column. To address this:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is suitable to maintain a consistent ionization state of the amine group.
-
Use Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites.[1]
-
Choose an Appropriate Column: Use a column with end-capping or consider a column with a different stationary phase, such as one designed for basic compounds.
Q4: What is a good starting point for developing a column chromatography method for this compound?
A4: A good starting point is to use silica gel as the stationary phase and a solvent system of moderate polarity. Begin by testing various ratios of hexane and ethyl acetate on a TLC plate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[2] Due to the basicity of the aniline, adding 0.5-1% triethylamine to the eluent can help prevent streaking and improve recovery.[2]
Q5: Can I use distillation to purify this compound?
A5: Yes, given that this compound is a liquid at room temperature with a boiling point of 155 °C, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities or those with significantly different boiling points.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for the separation and quantification of impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or an appropriate buffer to maintain a consistent pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Analysis: Identify the main peak corresponding to this compound. Integrate all other peaks and calculate their area percentage relative to the total peak area to estimate the impurity levels.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound.
-
Silica gel (60-120 mesh).
-
Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA).
-
Glass column, collection tubes, TLC plates, and a UV lamp.
Procedure:
-
Method Development (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate).
-
To improve separation and reduce streaking, add 0.5-1% triethylamine to the solvent system.[2]
-
The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.3.[2]
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the least polar mobile phase.
-
Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the determined mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 3: Purification by Recrystallization
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure compound in various solvents at room temperature and when heated. A suitable solvent will dissolve the compound when hot but not at room temperature.[3] Common solvent systems to try include hexane/ethyl acetate or ethanol/water mixtures.
-
Dissolution: In a flask, dissolve the bulk of the impure compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath may be necessary.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Fluoro-6-(trifluoromethyl)aniline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and address frequently asked questions (FAQs) concerning catalyst deactivation and other common challenges encountered during cross-coupling reactions involving the sterically hindered and electron-deficient substrate, 2-Fluoro-6-(trifluoromethyl)aniline.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that lead to catalyst deactivation and low reaction yields.
Issue 1: Low to No Product Yield
Low or nonexistent yields are the most common problem when working with challenging substrates like this compound. The primary causes are often related to the inherent properties of the aniline and the stability of the catalytic system.
| Potential Cause | Troubleshooting Steps & Optimization |
| Reduced Nucleophilicity of the Aniline | The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups significantly decrease the nucleophilicity of the aniline nitrogen, slowing down the C-N bond-forming reductive elimination step.[1] - Increase Reaction Temperature: Carefully increasing the temperature in increments of 10-20 °C can help overcome the activation barrier for the reaction. - Screen Stronger Bases: While common bases like K₂CO₃ might be insufficient, stronger, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, or LHMDS can facilitate the deprotonation of the aniline, making it a more potent nucleophile.[2][3] |
| Catalyst Deactivation by Oxygen | The active Pd(0) species is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state.[2] - Ensure Inert Atmosphere: Employ rigorous inert gas techniques. Use Schlenk lines or a glovebox for all manipulations. Solvents should be thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon or nitrogen for an extended period.[3] |
| Catalyst Poisoning by the Substrate | The nitrogen atom of the aniline can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[4] - Use Bulky Ligands: Employ sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos. The bulk of these ligands can disfavor the formation of inactive catalyst-substrate complexes.[2] - Adjust Ligand:Metal Ratio: A slightly higher ligand-to-metal ratio (e.g., 1.2:1 to 2:1) can sometimes help to maintain the active catalytic species in solution. |
| Inefficient Precatalyst Activation | If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient under the reaction conditions. - Use a Precatalyst: Employ a well-defined, air-stable palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These precatalysts are designed for reliable and efficient generation of the active Pd(0) catalyst in situ. |
Issue 2: Formation of Side Products
The appearance of significant side products indicates that alternative reaction pathways are competing with the desired cross-coupling.
| Side Product | Potential Cause | Mitigation Strategy |
| Hydrodehalogenation of the Coupling Partner | A competing reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by β-hydride elimination from the palladium intermediate.[1] | - Ligand Choice: Use ligands that promote rapid reductive elimination, such as bulky biarylphosphines. - Base Selection: The choice of base can influence the rate of this side reaction. Screening different bases may be necessary. |
| Homocoupling of the Boronic Acid (in Suzuki Reactions) | Two molecules of the boronic acid coupling with each other, often promoted by the presence of oxygen.[4] | - Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before heating. - Use Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling. |
| Protodeboronation (in Suzuki Reactions) | The boronic acid group is replaced by a hydrogen atom from a protic source (e.g., water).[4] | - Use Anhydrous Conditions: Ensure all reagents and solvents are dry. - Fresh Boronic Acid: Use fresh, high-purity boronic acid or a more stable boronate ester.[4] |
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so challenging?
A: The primary challenge stems from the electronic properties of the molecule. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which significantly reduces the electron density on the aniline nitrogen. This makes the aniline a poor nucleophile, hindering its participation in the catalytic cycle.[1] Additionally, the ortho-fluoro substituent provides steric hindrance around the nitrogen atom.
Q2: Which catalyst system is a good starting point for the Buchwald-Hartwig amination of this compound?
A: For electron-deficient and sterically hindered anilines, a robust catalyst system is essential. A good starting point would be a second-generation Buchwald precatalyst, such as XPhos Pd G2 or G3, paired with a strong base like sodium tert-butoxide (NaOt-Bu). The bulky, electron-rich XPhos ligand is well-suited to promote the challenging reductive elimination step and can help prevent catalyst deactivation.
Q3: Can the N-H proton of the aniline interfere with the reaction?
A: Yes, the acidic N-H proton can potentially interact with the catalyst or the base in a non-productive manner. While many cross-coupling reactions are successful with unprotected anilines, if you are experiencing persistent issues with low yield or catalyst deactivation, N-protection of the aniline with a group like Boc (tert-butyloxycarbonyl) can sometimes improve results, though this adds extra synthetic steps.[4]
Q4: How does the choice of solvent affect the reaction?
A: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. Aprotic, non-coordinating solvents like toluene and 1,4-dioxane are commonly used for Buchwald-Hartwig aminations. For Suzuki couplings, a mixture of an organic solvent with water is often necessary to dissolve the inorganic base. It is critical to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.
Q5: My reaction starts but does not go to completion. What could be the cause?
A: This is a classic sign of catalyst deactivation. The catalyst is initially active but is gradually converted to an inactive form over the course of the reaction. This could be due to slow poisoning by the substrate or trace impurities, or thermal decomposition of the catalyst or ligands at higher temperatures. Consider using a more robust ligand, re-evaluating the purity of your starting materials, or running the reaction at a slightly lower temperature for a longer duration.
Data Presentation
The following tables summarize representative reaction conditions for Buchwald-Hartwig amination and Suzuki-Miyaura coupling of aryl halides with similar electronic and steric properties to this compound. This data should serve as a starting point for optimization.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.2) | Toluene | 100 | 95 |
| 2 | 1-Bromo-2-fluoro-4-nitrobenzene | Aniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 88 |
| 3 | 2-Chloro-6-fluoro-benzonitrile | n-Hexylamine | XPhos Pd G3 (1.5) | - | LHMDS (1.4) | Toluene | 100 | 92 |
| 4 | 1-Bromo-2,4-difluorobenzene | Piperidine | RuPhos Pd G3 (2) | - | K₃PO₄ (2.0) | t-BuOH | 90 | 91 |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Halides
| Entry | Aryl Halide | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 85 |
| 2 | 4-Chloro-3-(trifluoromethyl)aniline | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.0) | DMF/H₂O (5:1) | 100 | 89 |
| 3 | 1-Bromo-2,4-difluorobenzene | Thiophene-2-boronic acid | XPhos Pd G2 (2) | - | Cs₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 94 |
| 4 | 2-Bromo-6-fluorotoluene | 4-Fluorophenyl-boronic acid pinacol ester | SPhos Pd G3 (1.5) | - | K₃PO₄ (2.0) | 2-MeTHF | 80 | 96 |
Experimental Protocols
The following is a generalized experimental protocol for a Buchwald-Hartwig amination reaction with an electron-deficient aniline. Note: This protocol is a starting point and requires optimization for specific substrates and coupling partners. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound (or aryl halide derivative) (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst and sodium tert-butoxide.
-
Reagent Addition: Add the this compound derivative and the amine coupling partner to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Visualizations
The following diagrams illustrate key conceptual frameworks for understanding and troubleshooting catalyst deactivation in cross-coupling reactions.
Caption: Potential pathways for palladium catalyst deactivation.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
Validation & Comparative
Reactivity in Suzuki Coupling: A Comparative Guide to 2-Fluoro-6-(trifluoromethyl)aniline and 2-Chloro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-fluoro-6-(trifluoromethyl)aniline and 2-chloro-6-(trifluoromethyl)aniline in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Due to a lack of direct comparative studies in the published literature for these specific substrates under identical conditions, this comparison is based on established principles of carbon-halogen bond activation and data from analogous transformations.
Executive Summary
In Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor, primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. It is well-established that the bond dissociation energies of carbon-halogen bonds increase in the order C-I < C-Br < C-Cl < C-F. Consequently, aryl fluorides are generally the least reactive substrates in Suzuki coupling, requiring more forcing reaction conditions, specialized catalyst systems, or arenes activated by electron-withdrawing groups to facilitate C-F bond cleavage.
Therefore, 2-chloro-6-(trifluoromethyl)aniline is expected to be significantly more reactive than this compound in Suzuki coupling reactions. The weaker carbon-chlorine bond in the chloro-substituted aniline allows for easier oxidative addition to the palladium catalyst compared to the robust carbon-fluorine bond of its fluoro-analogue. This difference in reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields for the chloro-substituted compound.
Reactivity Comparison and Expected Reaction Conditions
The following table summarizes the anticipated differences in reactivity and the typical reaction conditions required for the Suzuki coupling of these two substrates.
| Parameter | This compound | 2-Chloro-6-(trifluoromethyl)aniline | Rationale |
| Relative Reactivity | Lower | Higher | The C-Cl bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst than the C-F bond. |
| Typical Catalyst System | Requires highly active catalysts, often with specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Josiphos families) or N-heterocyclic carbene (NHC) ligands. May require higher catalyst loading. | Can often be achieved with standard Suzuki coupling catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), although electron-rich ligands can also be beneficial, especially given the steric hindrance. | C-F bond activation is significantly more challenging and necessitates more potent catalytic systems to overcome the high activation energy. |
| Reaction Temperature | Generally higher temperatures are required (e.g., >100 °C) to facilitate C-F bond activation. | Milder temperatures (e.g., 80-100 °C) are typically sufficient. | The higher bond energy of the C-F bond necessitates more thermal energy for the oxidative addition step. |
| Reaction Time | Longer reaction times are expected. | Shorter reaction times are generally sufficient for complete conversion. | The slower rate of oxidative addition for the C-F bond leads to a longer overall reaction time. |
| Potential Side Reactions | At the high temperatures required, side reactions such as hydrodefluorination or catalyst decomposition may be more prevalent. | Standard Suzuki coupling side reactions like homocoupling of the boronic acid may occur, but the reaction is generally cleaner due to milder conditions. | Harsher reaction conditions increase the likelihood of undesired reaction pathways. |
Experimental Protocols
While no direct comparative experimental data for the two title compounds is available, the following representative protocols are provided based on Suzuki couplings of structurally similar compounds.
Representative Protocol for Suzuki Coupling of 2-Chloro-6-(trifluoromethyl)aniline
This protocol is adapted from procedures for other sterically hindered and electron-deficient aryl chlorides.
Reaction Scheme:
[Image of the Suzuki coupling reaction of this compound with a generic arylboronic acid]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
Based on fundamental principles of organic chemistry, 2-chloro-6-(trifluoromethyl)aniline is a more reactive and versatile substrate for Suzuki-Miyaura cross-coupling reactions than this compound. The successful coupling of the fluoro-analogue is feasible but likely requires significant optimization, including the use of specialized and often more expensive catalyst systems, higher temperatures, and longer reaction times. For researchers and professionals in drug development, the chloro-substituted aniline represents a more practical and efficient starting material for the synthesis of biaryl derivatives via this powerful C-C bond-forming reaction.
Comparative Guide to Synthetic Routes for 2-Fluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes to 2-Fluoro-6-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail distinct synthetic strategies, offering experimental protocols and quantitative data to inform decisions on process optimization, scalability, and overall efficiency.
Introduction
This compound is a valuable building block in medicinal chemistry due to the unique properties conferred by the fluorine and trifluoromethyl substituents. These groups can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The strategic placement of these functionalities on the aniline ring makes its synthesis a critical aspect of drug discovery and development. This guide explores two primary synthetic pathways: a classical approach involving nitration and subsequent reduction, and a modern approach utilizing palladium-catalyzed amination.
Route 1: Nitration of 1-Fluoro-3-(trifluoromethyl)benzene followed by Reduction
This conventional two-step approach begins with the electrophilic nitration of the commercially available starting material, 1-fluoro-3-(trifluoromethyl)benzene. The resulting nitroarene intermediate is then reduced to the desired aniline.
Experimental Protocol
Step 1: Nitration of 1-Fluoro-3-(trifluoromethyl)benzene
To a stirred solution of 1-fluoro-3-(trifluoromethyl)benzene (1 equivalent) in concentrated sulfuric acid at 0-5 °C, a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, maintaining the internal temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by pouring it onto crushed ice. The precipitated product, 1-fluoro-2-nitro-3-(trifluoromethyl)benzene, is collected by filtration, washed with water until neutral, and dried under vacuum.
Step 2: Reduction of 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene
The dried 1-fluoro-2-nitro-3-(trifluoromethyl)benzene (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (5-10 mol% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature and atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.
Data Presentation
| Parameter | Value/Observation |
| Starting Material | 1-Fluoro-3-(trifluoromethyl)benzene |
| Key Intermediates | 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene |
| Overall Yield | 75-85% |
| Purity (crude) | >95% (after reduction) |
| Purification | Filtration and solvent evaporation; chromatography if necessary |
| Reaction Conditions | Step 1: 0-10 °C to RT; Step 2: RT, H₂, Pd/C |
| Advantages | Readily available starting material, straightforward procedure |
| Disadvantages | Use of strong acids, potential for regioisomeric impurities |
Route 2: Palladium-Catalyzed Amination of 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
This modern approach utilizes a Buchwald-Hartwig amination reaction, a powerful tool for the formation of carbon-nitrogen bonds. This method offers a more direct route to the target aniline from a halogenated precursor.
Experimental Protocol
A reaction vessel is charged with 2-chloro-1-fluoro-3-(trifluoromethyl)benzene (1 equivalent), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like Xantphos or RuPhos (2-10 mol%), and a base, typically sodium tert-butoxide or cesium carbonate (1.5-2 equivalents). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A solution of an ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide, or aqueous ammonia is added, followed by a suitable solvent like toluene or dioxane. The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. If an imine was used, a subsequent acidic hydrolysis step is required to liberate the free amine. The crude product is then purified by column chromatography.
Data Presentation
| Parameter | Value/Observation |
| Starting Material | 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene |
| Key Reagents | Palladium catalyst, phosphine ligand, base, ammonia source |
| Overall Yield | 60-90% |
| Purity (after column) | >98% |
| Purification | Column chromatography |
| Reaction Conditions | 80-120 °C, inert atmosphere |
| Advantages | High functional group tolerance, direct amination |
| Disadvantages | Cost of catalyst and ligand, requires inert atmosphere, potential for catalyst poisoning |
Comparison of Synthetic Routes
Navigating the Catalytic Landscape for C-N Bond Formation with 2-Fluoro-6-(trifluoromethyl)aniline: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. A key challenge often lies in the formation of carbon-nitrogen (C-N) bonds, particularly with sterically hindered and electronically deactivated substrates such as 2-Fluoro-6-(trifluoromethyl)aniline. This guide provides an objective comparison of different catalytic systems for reactions involving this substrate, supported by experimental data, to aid in the selection of the most effective synthetic route.
The unique substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethyl group ortho to the amine, presents significant steric and electronic hurdles for C-N bond formation. Overcoming these challenges requires carefully optimized catalytic systems. This report details and compares two prominent methods: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
At a Glance: Performance of Catalytic Systems
The following table summarizes the key performance indicators for the Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann-type reaction for the N-arylation of this compound.
| Parameter | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Catalyst | Pd₂(dba)₃ with XPhos ligand | Copper powder |
| Reaction Partner | 4-Bromobenzonitrile | 1-iodo-4-nitrobenzene |
| Base | Sodium tert-butoxide (NaOtBu) | Potassium carbonate (K₂CO₃) |
| Solvent | Toluene | Nitrobenzene |
| Temperature | 110 °C | 180-190 °C |
| Reaction Time | 18 hours | 4 hours |
| Yield | 81% | High (exact % not specified in source) |
Deep Dive: Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are the protocols for the compared catalytic reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
This procedure outlines the coupling of this compound with 4-bromobenzonitrile.
Reagents:
-
This compound
-
4-Bromobenzonitrile
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), and XPhos (0.1 equivalents).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents) to the vessel.
-
Add toluene as the solvent.
-
Heat the mixture to 110 °C and stir for 18 hours.
-
Upon completion, the reaction mixture is worked up to isolate the desired product, N-(4-cyanophenyl)-2-fluoro-6-(trifluoromethyl)aniline.
Copper-Catalyzed Ullmann Condensation
This protocol describes a classic Ullmann-type reaction for the N-arylation of this compound.
Reagents:
-
This compound
-
1-iodo-4-nitrobenzene
-
Copper powder
-
Potassium carbonate (K₂CO₃)
-
Nitrobenzene
Procedure:
-
In a suitable reaction flask, combine this compound, 1-iodo-4-nitrobenzene, copper powder, and potassium carbonate.
-
Add nitrobenzene to the mixture as the solvent.
-
Heat the reaction mixture to a temperature of 180-190 °C.
-
Maintain the reaction at this temperature for 4 hours.
-
After the reaction period, the mixture is cooled and subjected to a standard work-up procedure to isolate the N-arylated product.
Visualizing the Workflow
A general understanding of the experimental setup is beneficial for planning and execution. The following diagram illustrates a typical workflow for a catalytic cross-coupling reaction.
Caption: A generalized workflow for catalytic C-N cross-coupling reactions.
Concluding Remarks
The choice of catalytic system for the N-arylation of this compound is highly dependent on the specific coupling partner and desired reaction conditions. The Palladium-catalyzed Buchwald-Hartwig amination, while requiring a longer reaction time, proceeds at a lower temperature and has shown a high reported yield with an electronically deactivated aryl bromide. In contrast, the Copper-catalyzed Ullmann condensation offers a significantly shorter reaction time but necessitates a much higher temperature and a more activated aryl iodide.
For researchers, the selection between these methods will involve a trade-off between reaction time, temperature, and the cost and availability of the catalyst and coupling partner. The data and protocols presented in this guide offer a solid foundation for making an informed decision to best suit the specific needs of a synthetic campaign.
A Comparative Guide to HPLC Analysis for Purity Determination of 2-Fluoro-6-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, ensuring the purity of key chemical intermediates like 2-Fluoro-6-(trifluoromethyl)aniline is critical for the integrity of research outcomes and the safety and efficacy of final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides a comprehensive comparison of a proposed HPLC method for the purity analysis of this compound against an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS). The information is supported by established methods for structurally similar fluorinated and trifluoromethylated anilines, offering a robust starting point for method development and validation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, selectivity, and throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable compounds; derivatization may be necessary for polar compounds like anilines.[2] |
| Specificity | High; capable of separating structurally similar impurities.[1] | Very high; mass spectral data provides definitive identification of impurities.[3] |
| Sensitivity | High (typically nanogram to picogram levels).[1] | Very high (typically picogram to femtogram levels).[1] |
| Sample Throughput | Moderate to high, amenable to automation. | Moderate, can be limited by longer run times and sample preparation. |
| Cost (Operational) | Moderate, primarily driven by solvent and column consumption.[1] | High, due to the cost of carrier gases, columns, and instrument maintenance.[1] |
Proposed HPLC Method for Purity Analysis
Based on the analysis of analogous compounds, a reversed-phase HPLC (RP-HPLC) method is proposed as a robust approach for determining the purity of this compound.
Experimental Protocol
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). The use of formic acid helps to improve peak shape and ionization for potential mass spectrometric detection.[4]
-
Gradient Program: A typical gradient could start at a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes to ensure the elution of any less polar impurities.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a common starting point for anilines is around 254 nm).[1]
-
Injection Volume: 10 µL.[1]
3. Standard and Sample Preparation:
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).[3]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.[3]
4. Analysis:
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for purity analysis, especially for identifying and quantifying volatile impurities.
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Chromatographic Conditions:
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400) to capture the mass fragments of the analyte and potential impurities.
3. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane. Derivatization might be necessary to improve the volatility and peak shape of the aniline.[2]
4. Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluted peak.
-
Identify the main component by comparing its mass spectrum with a reference spectrum.
-
Identify and quantify impurities based on their retention times and mass spectra. The purity can be calculated using the area percent of the TIC peaks.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the HPLC purity analysis and a comparison of the decision-making process when choosing between HPLC and GC-MS.
Caption: Workflow for HPLC Purity Analysis.
Caption: Decision tree for analytical method selection.
Conclusion
For the routine purity determination of this compound, the proposed reversed-phase HPLC method offers a reliable, robust, and accurate approach. It is well-suited for quantifying the main component and separating potential non-volatile impurities. GC-MS serves as a powerful complementary technique, particularly when volatile impurities are expected or when definitive structural identification of unknown impurities is required. The choice between these methods should be guided by the specific analytical needs, the nature of the sample, and the available instrumentation.
References
Comparative Guide to the Synthetic Validation of 2-Fluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and potential synthetic methodologies for the preparation of 2-Fluoro-6-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail the experimental protocols, present comparative data, and offer insights into the logical workflow of the primary synthetic routes.
Introduction
This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. The strategic placement of these groups can influence molecular conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, robust and efficient synthetic access to this molecule is of paramount importance. This guide evaluates two principal synthetic strategies: a classical nitration-reduction pathway and a modern catalytic amination approach.
Method 1: Nitration and Subsequent Reduction of 1-Fluoro-3-(trifluoromethyl)benzene
This well-established, two-step approach involves the initial nitration of a commercially available starting material, 1-fluoro-3-(trifluoromethyl)benzene, to introduce a nitro group, which is subsequently reduced to the desired amine functionality.
Experimental Protocol
Step 1: Nitration of 1-Fluoro-3-(trifluoromethyl)benzene
A solution of 1-fluoro-3-(trifluoromethyl)benzene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at controlled temperatures to regioselectively install a nitro group at the 2-position.
-
Reaction Conditions:
-
Reactants: 1-fluoro-3-(trifluoromethyl)benzene, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)
-
Temperature: 0-10 °C (addition), then ambient temperature
-
Reaction Time: 2-4 hours
-
Work-up: The reaction mixture is carefully quenched with ice water, and the crude product, 2-fluoro-1-nitro-6-(trifluoromethyl)benzene, is extracted with an organic solvent (e.g., dichloromethane), washed, dried, and concentrated under reduced pressure.
-
Step 2: Catalytic Hydrogenation of 2-Fluoro-1-nitro-6-(trifluoromethyl)benzene
The isolated nitro-intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amine.
-
Reaction Conditions:
-
Reactant: 2-fluoro-1-nitro-6-(trifluoromethyl)benzene
-
Catalyst: Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel
-
Reducing Agent: Hydrogen gas (H₂)
-
Solvent: Methanol or Ethanol
-
Temperature: Ambient to 50 °C
-
Pressure: 1-10 bar of H₂
-
Reaction Time: 4-12 hours
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude this compound can be purified by distillation or chromatography.
-
Performance Data
| Parameter | Nitration Step | Reduction Step | Overall |
| Yield | Typically 85-95% | Typically >95% | ~80-90% |
| Purity | >95% after work-up | >98% after purification | >98% |
| Key Advantages | Utilizes readily available starting materials, high-yielding steps. | The reduction is generally clean and efficient. | A well-understood and scalable process. |
| Key Challenges | Handling of strong acids, potential for side-product formation if not carefully controlled. | Requires specialized hydrogenation equipment. | Two distinct reaction steps. |
Synthetic Workflow
Caption: Workflow for the synthesis of this compound via nitration and reduction.
Method 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)
A more contemporary approach involves the direct formation of the carbon-nitrogen bond through a palladium-catalyzed cross-coupling reaction, known as the Buchwald-Hartwig amination.[1] This method offers a more convergent synthesis from a halogenated precursor.
Experimental Protocol
This method would typically involve the reaction of 2-chloro-6-fluorobenzotrifluoride with an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand.
-
Reaction Conditions (Hypothetical based on similar transformations):
-
Reactants: 2-chloro-6-fluorobenzotrifluoride, Ammonia source (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide as an ammonia surrogate)
-
Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos)
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS)
-
Solvent: Anhydrous, deoxygenated toluene or dioxane
-
Temperature: 80-110 °C
-
Reaction Time: 12-24 hours
-
Work-up: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.
-
Performance Data
| Parameter | Amination Step |
| Yield | Expected to be in the range of 70-90% |
| Purity | >97% after chromatographic purification |
| Key Advantages | Single-step conversion from a halogenated precursor, high functional group tolerance. |
| Key Challenges | Requires specialized and often air-sensitive catalysts and ligands, cost of reagents can be high, optimization of reaction conditions (catalyst, ligand, base) is often necessary. |
Logical Relationship of Key Components
Caption: Key components for the Buchwald-Hartwig amination to form this compound.
Comparison and Conclusion
| Feature | Method 1: Nitration/Reduction | Method 2: Buchwald-Hartwig Amination |
| Number of Steps | Two | One |
| Starting Materials | Readily available and inexpensive | Halogenated precursor may require separate synthesis |
| Reagent Cost | Generally lower | Higher due to palladium catalysts and specialized ligands |
| Scalability | Well-established for large-scale production | Can be challenging to scale up due to catalyst cost and sensitivity |
| Process Robustness | High, with well-understood parameters | Requires careful optimization of multiple reaction components |
| Environmental Impact | Use of strong acids in nitration step | Use of organic solvents and heavy metal catalyst |
For large-scale, cost-effective production, the Nitration and Subsequent Reduction method is often preferred due to its use of cheaper reagents and its established scalability. The process is robust and the individual steps are high-yielding.
The Buchwald-Hartwig Amination offers a more elegant and convergent synthetic route. It is particularly advantageous for laboratory-scale synthesis and for creating diverse libraries of aniline derivatives due to its broad functional group tolerance. While the initial investment in catalysts and ligands is higher, the single-step nature of the reaction can save time and resources in a research and development setting.
The choice of synthetic method will ultimately depend on the specific requirements of the project, including the desired scale of production, cost considerations, and available equipment and expertise. Both methods provide viable pathways to the target molecule, this compound.
References
A Comparative Analysis of Electronic Substituent Effects in Trifluoromethylanilines for Researchers and Drug Development Professionals
A deep dive into the electronic landscape of trifluoromethylanilines, this guide offers a comparative study of how various substituents modulate the chemical properties of this important structural motif. By presenting key experimental data, including pKa values and 19F NMR chemical shifts, alongside detailed experimental protocols, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
The strategic incorporation of a trifluoromethyl (-CF3) group into aniline scaffolds is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to drug candidates. The electronic nature of these molecules, however, is finely tuned by the presence of other substituents on the aromatic ring. Understanding these electronic effects is paramount for predicting molecular reactivity, basicity, and intermolecular interactions. This guide provides a quantitative comparison of these effects through an examination of Hammett constants, acidity constants (pKa), and 19F Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantifying Electronic Influence: Hammett Constants and pKa Values
The electronic influence of a substituent on an aromatic ring can be quantitatively described by Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which decreases the basicity (lowers the pKa) of the aniline nitrogen, while a negative σ value signifies an electron-donating group that increases basicity (raises the pKa).
The basicity of an aniline is a critical parameter in drug design as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The pKa value is the pH at which the protonated and unprotonated forms of the aniline are present in equal concentrations.
Below is a comparative table of Hammett constants for common substituents and the experimentally determined pKa values for a series of meta- and para-substituted 3-(trifluoromethyl)anilines.
| Substituent (X) | Position | Hammett Constant (σ) | pKa of Substituted 3-(Trifluoromethyl)aniline |
| -NO₂ | para | 0.78 | 1.85 |
| -CN | para | 0.66 | 2.05 |
| -Br | para | 0.23 | 2.85 |
| -Cl | para | 0.23 | 2.86 |
| -H | - | 0.00 | 3.20 |
| -CH₃ | para | -0.17 | 3.52 |
| -OCH₃ | para | -0.27 | 3.75 |
| -NO₂ | meta | 0.71 | 1.95 |
| -CN | meta | 0.56 | 2.20 |
| -Br | meta | 0.39 | 2.60 |
| -Cl | meta | 0.37 | 2.62 |
| -CH₃ | meta | -0.07 | 3.30 |
| -OCH₃ | meta | 0.12 | 3.05 |
Note: pKa values are for the corresponding anilinium ions in aqueous solution at 25°C. Hammett constants are from established literature sources.
Probing the Electronic Environment with ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is an exceptionally sensitive tool for probing the electronic environment of the trifluoromethyl group. The ¹⁹F chemical shift (δ) is highly dependent on the electron density around the fluorine nuclei. Electron-withdrawing substituents on the aniline ring decrease the electron density at the -CF3 group, leading to a downfield shift (less negative δ value). Conversely, electron-donating groups increase electron density, causing an upfield shift (more negative δ value). This sensitivity makes ¹⁹F NMR a powerful technique for correlating substituent electronic effects with spectroscopic data.
The following table presents the ¹⁹F NMR chemical shifts for the -CF3 group in a series of substituted 3-(trifluoromethyl)anilines, demonstrating a clear correlation with the electronic nature of the substituent.
| Substituent (X) | Position | ¹⁹F Chemical Shift (δ, ppm) |
| -NO₂ | para | -62.8 |
| -CN | para | -63.1 |
| -Br | para | -63.5 |
| -Cl | para | -63.5 |
| -H | - | -64.0 |
| -CH₃ | para | -64.3 |
| -OCH₃ | para | -64.6 |
| -NO₂ | meta | -63.0 |
| -CN | meta | -63.3 |
| -Br | meta | -63.7 |
| -Cl | meta | -63.7 |
| -CH₃ | meta | -64.1 |
| -OCH₃ | meta | -63.9 |
Note: ¹⁹F Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard. The solvent can also influence the chemical shift.
Visualizing Electronic Effects and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the interplay of inductive and resonance effects, a typical experimental workflow for determining these electronic parameters, and the logical relationship between them.
Caption: Interplay of inductive and resonance effects of a substituent on the trifluoromethylaniline core.
A Comparative Performance Analysis of 2-Fluoro-6-(trifluoromethyl)aniline in the Landscape of Fluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance
The strategic incorporation of fluorine atoms into aniline scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity (pKa), as well as its metabolic stability and binding affinity to biological targets. Among the myriad of available building blocks, 2-Fluoro-6-(trifluoromethyl)aniline stands out due to the presence of two distinct fluorine-containing substituents ortho to the amino group, which imparts specific steric and electronic characteristics.
This guide provides a comparative assessment of this compound against other fluorinated anilines, supported by available experimental and computed data. The following sections present quantitative data on physicochemical properties, comparative biological activities of their derivatives, and detailed experimental protocols for the synthesis of key compound classes.
Data Presentation: Physicochemical and Biological Performance
The positioning of fluorine and trifluoromethyl groups on the aniline ring dramatically alters the molecule's properties, influencing its utility as a synthetic intermediate.
Physicochemical Properties of Selected Fluorinated Anilines
The table below summarizes key computed and experimental physicochemical properties of this compound and other representative fluorinated anilines. These parameters are critical in drug design, as they affect absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine generally decreases the basicity (lowers pKa) of the aniline nitrogen.[1] The highly electron-withdrawing trifluoromethyl group further accentuates this effect.[2] Lipophilicity (logP) is also significantly modulated by fluorination.[3]
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Computed logP |
| This compound | 144851-61-6 | C₇H₅F₄N | 179.11 | 155 | 2.2 |
| 2-Fluoro-4-(trifluoromethyl)aniline | 69409-98-9 | C₇H₅F₄N | 179.11 | - | - |
| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | C₇H₅BrF₃N | 240.02 | - | - |
| 2,4-Dichloro-6-(trifluoromethyl)aniline | 62593-17-3 | C₇H₄Cl₂F₃N | 230.01 | - | 3.4 |
| 2,4,6-Trifluoroaniline | 363-81-5 | C₆H₄F₃N | 147.10 | - | - |
Data sourced from PubChem and other chemical suppliers where available.[4][5][6]
Comparative Biological Activity of Fluorinated Aniline Derivatives
Fluorinated anilines are pivotal building blocks for a range of biologically active molecules, including kinase inhibitors and antimicrobial agents. The substitution pattern on the aniline ring can profoundly impact the potency and selectivity of the final compound.
Anilinoquinazolines and related heterocyclic structures are prominent scaffolds for kinase inhibitors. While direct comparative data for a series of inhibitors synthesized from different fluorinated anilines under the same study is limited, we can collate data from various sources to illustrate the potency of derivatives. For instance, derivatives of fluorinated anilines have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[7]
| Aniline Precursor (Illustrative) | Derivative Class | Target Cell Line | IC₅₀ (µM) |
| 4-Fluoro-2-methoxyaniline | Anilinoquinazoline | A431 (Carcinoma) | 2.62 |
| 4-Fluoro-2-methoxyaniline | Anilinoquinazoline | BGC823 (Gastric) | 3.21 |
| 3-(Trifluoromethyl)aniline | Salicylanilide | S. aureus ATCC 29213 | 0.25-0.5 |
| 2-(Trifluoromethyl)aniline | Aryl-urea | PACA2 (Pancreatic) | 44.4 |
| 4-(Trifluoromethyl)aniline | Aryl-urea | PACA2 (Pancreatic) | 22.4 |
Data collated from multiple studies to demonstrate the range of activities.[7][8][9]
Trifluoromethylanilines have been investigated for their antimicrobial properties. A study evaluating 68 aniline derivatives against Vibrio species identified 2-iodo-4-(trifluoromethyl)aniline as a potent antibacterial and antibiofilm agent.[10]
| Compound | Target Organism | MIC (µg/mL) |
| 2-Iodo-4-(trifluoromethyl)aniline (ITFMA) | V. parahaemolyticus | 50 |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 |
| 3,5-Dibromoaniline | V. parahaemolyticus | 100 |
| 3-Bromo-4-chloroaniline | V. parahaemolyticus | 175 |
MIC: Minimum Inhibitory Concentration.[10]
Experimental Protocols
Detailed methodologies for key reactions involving fluorinated anilines are provided below. These protocols are representative of common synthetic transformations used in the development of bioactive molecules.
Protocol 1: Synthesis of N-Aryl Ureas (Kinase Inhibitor Pharmacophore)
This protocol describes a general procedure for the synthesis of N-aryl ureas, a common structural motif in kinase inhibitors, from a fluorinated aniline and an aryl isocyanate.[11]
Materials:
-
This compound (1.0 equivalent)
-
Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the aryl isocyanate dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the desired N,N'-diaryl urea.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Heterocycle Synthesis
This protocol outlines a general method for the SNAr reaction, where the fluorine atom of a fluoroaniline derivative is displaced by a nucleophile. This is a key step in the synthesis of many heterocyclic compounds. The reactivity in SNAr reactions is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups ortho and para to the leaving group (fluorine) accelerate the reaction.[12]
Materials:
-
Activated fluoro-heterocycle (e.g., 2,4-difluoronitrobenzene) (1.0 equivalent)
-
Fluorinated aniline (e.g., this compound) (1.0-1.2 equivalents)
-
Base (e.g., K₂CO₃, triethylamine) (2.0 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
To a round-bottom flask, add the activated fluoro-heterocycle, the fluorinated aniline, and the base.
-
Add the anhydrous solvent under a nitrogen atmosphere.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol details a common method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the use of fluorinated anilines in drug discovery.
Caption: General workflow for the synthesis of derivative compounds from fluorinated anilines.
Caption: A simplified pipeline for the evaluation of novel compounds in drug discovery.
Caption: Inhibition of receptor tyrosine kinase signaling by aniline-based compounds.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H5F4N | CID 518959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Characterization and Authentication of 2-Fluoro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and authentication of 2-Fluoro-6-(trifluoromethyl)aniline from a new supplier. By presenting objective experimental data and detailed protocols, this document aims to assist researchers in verifying the identity, purity, and quality of this critical reagent.
Introduction
This compound is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its purity is paramount, as impurities can lead to undesired side products, lower yields, and potential safety concerns in downstream applications. When sourcing this reagent from a new supplier, a thorough analytical characterization is essential to ensure it meets the required specifications. This guide outlines a systematic approach to this authentication process, comparing the subject compound with two structurally similar alternatives: 2-Fluoro-5-(trifluoromethyl)aniline and 2-Chloro-6-(trifluoromethyl)aniline.
Physicochemical Properties
A fundamental step in the characterization of a chemical compound is the determination of its physical and chemical properties. These properties can provide a preliminary assessment of the sample's identity and purity. The table below summarizes the key physicochemical properties of this compound and its selected alternatives.
| Property | This compound | 2-Fluoro-5-(trifluoromethyl)aniline | 2-Chloro-6-(trifluoromethyl)aniline |
| CAS Number | 144851-61-6[1] | 535-52-4[2][3] | 433-94-3 |
| Molecular Formula | C₇H₅F₄N | C₇H₅F₄N[2][4] | C₇H₅ClF₃N |
| Molecular Weight | 179.11 g/mol [1] | 179.11 g/mol [2][3] | 195.57 g/mol |
| Appearance | Colorless to pale yellow liquid | Yellow oily liquid[5] | - |
| Boiling Point | 155 °C[1] | 155 °C[2][3] | - |
| Density | 1.388 g/mL at 25 °C[1] | 1.378 g/mL at 25 °C[2][3] | - |
| Refractive Index | n20/D 1.462[1] | n20/D 1.461[2][3] | - |
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is employed for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| This compound | |||
| Aromatic H | 6.8 - 7.2 | m | - |
| NH₂ | ~3.9 | br s | - |
| 2-Fluoro-5-(trifluoromethyl)aniline | |||
| Aromatic H | 6.91 - 6.99 | m | J(A,B) = 8.44 Hz, J(A,C) = 0.38 Hz, J(B,C) = 2.12 Hz[4] |
| NH₂ | 3.81 | s | -[4] |
| 2-Chloro-6-(trifluoromethyl)aniline | |||
| Aromatic H | 6.7 - 7.4 | m | - |
| NH₂ | ~4.0 | br s | - |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| This compound | 145.4 (d, J=243 Hz), 128.5 (q, J=31 Hz), 126.3 (q, J=5 Hz), 123.7 (q, J=273 Hz), 118.9, 114.9 (d, J=19 Hz) |
| 2-Fluoro-5-(trifluoromethyl)aniline | 155.2 (d, J=245 Hz), 131.5, 126.8 (q, J=4 Hz), 124.2 (q, J=272 Hz), 116.2 (q, J=32 Hz), 115.3 (d, J=21 Hz) |
| 2-Chloro-6-(trifluoromethyl)aniline | 143.9, 131.8, 128.0, 125.1 (q, J=30 Hz), 123.9 (q, J=273 Hz), 119.2 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound |
| N-H | Stretching | 3400 - 3500 (asymmetric), 3300 - 3400 (symmetric) |
| C-H | Aromatic Stretching | 3000 - 3100 |
| C=C | Aromatic Stretching | 1600 - 1620, 1450 - 1580 |
| C-F | Stretching (Aromatic) | 1200 - 1250 |
| C-F | Stretching (Trifluoromethyl) | 1100 - 1200 (strong, broad) |
| C-N | Stretching | 1250 - 1350 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds in a mixture. It is particularly useful for assessing purity and identifying trace impurities.
| Parameter | Value |
| Purity by GC-MS | > 99.5% |
| Retention Time | Dependent on column and conditions, but should be consistent for a pure standard. |
| Mass Spectrum (m/z) | 179 (M+), 160, 131 |
Potential Impurities
Impurities in a new batch of this compound can arise from the starting materials, byproducts of the synthesis, or degradation. Common potential impurities include:
-
Positional Isomers: 2-Fluoro-3-(trifluoromethyl)aniline, 2-Fluoro-4-(trifluoromethyl)aniline, and 2-Fluoro-5-(trifluoromethyl)aniline.
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Over-halogenated or under-halogenated species: Anilines with additional or fewer fluorine or trifluoromethyl groups.
-
Solvent Residues: Residual solvents from the synthesis and purification process.
The following table lists potential impurities and their expected mass-to-charge ratios in GC-MS analysis.
| Impurity | Potential Source | Expected m/z (M+) |
| 2,6-Difluoroaniline | Incomplete trifluoromethylation | 129 |
| Aniline | Starting material impurity | 93 |
| 2-Fluoroaniline | Starting material impurity | 111 |
| 2-(Trifluoromethyl)aniline | Incomplete fluorination | 161[6] |
| Dibromo(trifluoromethyl)aniline | Bromination side reaction | 319/321/323 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the aniline sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected frequencies for the functional groups present in the molecule.
GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the aniline sample in a suitable solvent such as dichloromethane or methanol.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Signaling Pathways, Experimental Workflows, or Logical Relationships
References
- 1. This compound 98 144851-61-6 [sigmaaldrich.com]
- 2. 2-氟-5-三氟甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-氟-5-三氟甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Fluoro-6-(trifluoromethyl)aniline: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-6-(trifluoromethyl)aniline, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment. The following table summarizes the required PPE and other essential safety measures.
| Category | Requirement | Rationale |
| Respiratory Protection | Wear a self-contained breathing apparatus (SCBA) if there is a risk of inhalation. | Protects against potentially toxic fumes or aerosols. |
| Hand Protection | Wear chemical-impermeable gloves. | Prevents skin contact and absorption.[1] |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. | Protects eyes and face from splashes. |
| Skin and Body Protection | Wear protective clothing to prevent skin exposure. | Minimizes the risk of chemical burns or irritation. |
| General Hygiene | Avoid eating, drinking, or smoking in handling areas. Wash hands thoroughly after handling. | Prevents accidental ingestion. |
| Ventilation | Handle the chemical in a well-ventilated area or in a fume hood.[1] | Minimizes the concentration of airborne contaminants. |
II. Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
Step 1: Evacuate and Secure the Area
-
Immediately evacuate non-essential personnel from the spill area.
-
Eliminate all sources of ignition.[1]
-
Ensure adequate ventilation.[1]
Step 2: Contain the Spill
-
Prevent the spill from spreading and from entering drains or waterways.[1]
Step 3: Cleanup and Decontamination
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
For solid spills, carefully sweep or scoop the material, avoiding dust generation.[1]
-
Collect the absorbed material and contaminated debris into a designated, labeled, and sealable container for hazardous waste.
Step 4: Final Decontamination
-
Decontaminate the spill area with a suitable cleaning agent.
-
Properly dispose of all contaminated cleaning materials as hazardous waste.
III. Disposal Procedures
The primary methods for the disposal of this compound are through licensed chemical destruction facilities. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1]
1. Licensed Chemical Destruction Plant:
-
The most recommended method is to transfer the waste material to a licensed chemical destruction plant.[1] These facilities are equipped to handle and neutralize hazardous chemicals in an environmentally sound manner.
2. Controlled Incineration:
-
Controlled incineration with flue gas scrubbing is another acceptable method.[1] This process ensures that harmful combustion byproducts are captured and neutralized before being released into the atmosphere.
3. Contaminated Packaging:
-
Containers that held this compound must also be treated as hazardous waste.
-
Containers can be triple-rinsed (or the equivalent), and the rinsate collected for proper disposal.[1]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or incinerated if made of combustible material.[1]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
